molecular formula C9H9NO2 B6306492 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one CAS No. 1211582-47-6

3-Hydroxy-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B6306492
CAS No.: 1211582-47-6
M. Wt: 163.17 g/mol
InChI Key: VJKWDFYLRRFKKJ-UHFFFAOYSA-N
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Description

3-Hydroxy-7,8-dihydroquinolin-5(6H)-one is a high-purity chemical reagent designed for research use only. This compound belongs to the 7,8-dihydroquinolin-5(6H)-one scaffold, a class of fused heterocyclic structures recognized as an important privileged scaffold in medicinal chemistry due to its prevalence in natural products and drug candidates . While specific biological data for this hydroxy-substituted analog is not fully established, the core dihydroquinolinone structure is a known precursor to and component of compounds with significant research value, particularly in neuroscience. Structural analogs, specifically 3,4-dihydroquinolin-2(1H)-one derivatives, have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) . Such inhibitors have shown efficacy in preclinical models for treating neuropathic pain and migraine, suggesting a potential research pathway for this compound in pain and neurological disorder studies . Furthermore, other derivatives within this chemical family have been synthesized and evaluated for antidepressant activity, indicating the broader relevance of the dihydroquinolinone core in central nervous system (CNS) drug discovery . This compound serves as a versatile building block for organic synthesis. The synthetic routes to similar dihydroquinolinone derivatives often involve reactions between 1,3-cyclohexanediones and other precursors, highlighting the accessibility of this chemical framework for generating novel compounds for structure-activity relationship (SAR) studies . Researchers can utilize this scaffold to explore new chemical space in the development of pharmacologically active molecules . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-7,8-dihydro-6H-quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-6-4-7-8(10-5-6)2-1-3-9(7)12/h4-5,11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKWDFYLRRFKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=N2)O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one

This guide provides a comprehensive technical overview of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited specific literature on this molecule, this document synthesizes information from structurally related analogs to predict its chemical properties and provide a framework for its synthesis, characterization, and potential biological evaluation. The insights herein are intended for researchers, scientists, and drug development professionals.

Introduction: The 7,8-Dihydroquinolin-5(6H)-one Scaffold

The 7,8-dihydroquinolin-5(6H)-one core is a significant structural motif found in a variety of natural products and pharmacologically active compounds.[1] This scaffold is a partially saturated bicyclic system, which imparts a three-dimensional character that can be advantageous for molecular recognition by biological targets. The presence of a conjugated enamine within the quinolinone ring system, along with a ketone and a hydroxyl group in the case of the title compound, suggests a rich and varied chemical reactivity.

Derivatives of the broader quinolinone and dihydroquinolinone classes have demonstrated a wide range of biological activities, including anticancer, antibacterial, antifungal, and cardiotonic effects.[1][2] The versatility of this scaffold makes 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one a compelling candidate for further investigation in drug discovery programs.

Synthesis and Structural Elucidation

A proposed synthetic workflow is outlined below:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Cyclohexane-1,3-dione D One-Pot Condensation/Cyclization A->D B β-Amino-α,β-unsaturated aldehyde/ketone (with 3-hydroxy precursor) B->D C Ammonium Acetate (Nitrogen Source) C->D E 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one D->E

Caption: Proposed one-pot synthesis of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for the physicochemical properties of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one are scarce. However, we can infer its likely characteristics based on its functional groups and the properties of analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₉NO₂Based on chemical structure
Molecular Weight 163.17 g/mol Calculated from molecular formula
pKa Acidic (phenol-like): ~8-10, Basic (amine-like): ~1-3The hydroxyl group on the aromatic ring will be weakly acidic. The nitrogen lone pair is part of a conjugated system, reducing its basicity.[5]
Solubility Low aqueous solubility. Soluble in polar aprotic solvents (DMSO, DMF) and polar protic solvents (ethanol, methanol).The hydrophobic bicyclic core is expected to limit water solubility, while the polar hydroxyl and ketone groups will facilitate dissolution in organic solvents.[6]
LogP 1.0 - 2.0 (estimated)The presence of polar functional groups will lower the LogP compared to the unsubstituted quinoline core.
Experimental Protocol for Solubility Determination

A robust understanding of solubility is critical for drug development. The following protocol outlines a method for determining the thermodynamic solubility of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one.

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, PBS pH 7.4, ethanol, DMSO).

    • Equilibrate the samples on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

  • Quantification:

    • Dilute the supernatant with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis:

    • Calculate the solubility in mg/mL or µg/mL for each solvent.

Spectroscopic Characterization

The structural elucidation of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one would rely heavily on a combination of NMR and mass spectrometry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of quinoline derivatives.[7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The hydroxyl proton may appear as a broad singlet. The protons on the partially saturated ring will likely exhibit complex splitting patterns due to their diastereotopic nature.

  • ¹³C NMR: The carbon NMR will provide a unique fingerprint of the molecule. The carbonyl carbon will resonate at a characteristic downfield shift (~190-200 ppm). The carbons of the aromatic ring will appear in the range of 110-160 ppm.

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[8]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which aids in structural confirmation.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the accurate mass of the molecular ion, confirming the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can reveal characteristic losses. For quinolinone structures, common fragmentation pathways include the loss of water (H₂O) and carbon monoxide (CO).[9][10] The presence of the hydroxyl group may lead to additional specific fragmentation patterns.

The following diagram illustrates a general workflow for the structural characterization of a novel compound like 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one.

G A Synthesized Compound B Purification (e.g., Chromatography, Recrystallization) A->B C Purity Assessment (HPLC, LC-MS) B->C D Structural Elucidation C->D E ¹H NMR & ¹³C NMR D->E F 2D NMR (COSY, HSQC) D->F G High-Resolution Mass Spectrometry (HRMS) D->G H Tandem Mass Spectrometry (MS/MS) D->H I Final Structure Confirmation E->I F->I G->I H->I

Caption: Workflow for the purification and structural elucidation of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one.

Potential Biological and Pharmacological Significance

The 7,8-dihydroquinolin-5(6H)-one scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[11] The addition of a hydroxyl group, particularly at the 3-position, can significantly influence the biological activity. Hydroxyquinolines are known to possess a wide range of pharmacological effects, including antimicrobial, anticancer, and neuroprotective activities.[12][13][14]

The combination of the dihydroquinolinone core and the hydroxyl group in 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one suggests several potential avenues for biological investigation:

  • Anticancer Activity: Many quinolinone derivatives have shown promise as anticancer agents.[2][15] The hydroxyl group could enhance this activity through various mechanisms, including interactions with key enzymes or receptors.

  • Enzyme Inhibition: The structure may be suitable for targeting specific enzymes. For instance, some dihydroquinolinone derivatives are known to inhibit carbonic anhydrase.[16]

  • Antioxidant Properties: The phenolic hydroxyl group could impart radical scavenging activity, making the compound a potential antioxidant.[17]

The following diagram depicts a generalized signaling pathway that could be modulated by a bioactive quinolinone derivative, leading to an anticancer effect.

G A 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one B Target Protein (e.g., Kinase, Receptor) A->B Inhibition/Modulation C Signaling Cascade (e.g., MAPK, PI3K/Akt) B->C Signal Transduction D Downstream Effectors (e.g., Transcription Factors) C->D E Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) D->E

Caption: A potential mechanism of action for a bioactive quinolinone derivative.

Conclusion

While direct experimental data on 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one is limited, a comprehensive analysis of its structural components and related compounds provides a solid foundation for its further investigation. This guide has outlined predicted physicochemical properties, proposed synthetic and analytical methodologies, and highlighted potential areas of biological significance. The unique combination of a dihydroquinolinone scaffold with a hydroxyl group makes this compound a promising candidate for future research in medicinal chemistry and drug discovery. The protocols and insights provided herein are intended to empower researchers to unlock the full potential of this intriguing molecule.

References

  • Gholap, A. R., Toti, K. S., Shirazi, F., Kumari, R., & Bhat, M. K. (2012). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. Current Medicinal Chemistry, 19(36), 6236-6255.
  • Gao, C., Wang, Y., & Wu, J. (2010). An Efficient Synthesis of 2-Hydroxy-7,8-dihydroquinolin-5(6 H)-ones and 7,8-Dihydroquinoline-2,5(1 H,6 H)
  • Curran, A. C. W. (1976). 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 975-977.
  • Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, S. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry, 37(12), e9518.
  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(12), 2215-2224.
  • Clugston, M. J., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
  • Wang, C., Jia, L., & Zhang, J. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(6), e202400061.
  • Wang, C., Jia, L., & Zhang, J. (2024).
  • Beck, A. (2013). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Thesis.
  • Environmental Protection Agency. (n.d.). 7,8-Dihydroquinoline-4,5(1H,6H)-dione Properties. CompTox Chemicals Dashboard.
  • Google Patents. (n.d.). CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)
  • Claret, P. A., & Osborne, A. G. (1974). nmr spectral studies of some quinolone derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 30(8), 1765-1772.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2025).
  • Biologically important hydroxyquinolines and quinolinecarboxylic acids. (n.d.).
  • Király, I., et al. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 29(14), 3354.
  • Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • BenchChem. (2025). Navigating the Solubility Landscape of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone: A Technical Guide.
  • Severinsen, R. (2021). The synthesis and chemistry of Quinolino(7,8-h)
  • Badolato, M., Aiello, F., & Neamati, N. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921.
  • Al-Trawneh, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306.
  • Synthesis pathways of the new dihydroquinolinone conjugates of N-protected amino acids and dipeptide. Conditions and reagents. (n.d.).
  • Liposomal solubilization of new 3-hydroxy-quinolinone derivatives with promising anticancer activity: A screening method to identify maximum incorporation capacity. (2025).
  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • 7,8-dihydro-5(6H)-quinolinone AldrichCPR. (n.d.). Sigma-Aldrich.
  • 7,8-Dihydro-6H-quinolin-5-one. (n.d.). Chem-Impex.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Szychowski, K. A., et al. (2020).
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2025).

Sources

Molecular Structure and Reactivity of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the molecular architecture, synthesis, and reactivity of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one (also known as 3-hydroxy-5,6,7,8-tetrahydroquinolin-5-one). It is designed for researchers in medicinal chemistry and organic synthesis, focusing on the compound's utility as a pharmacophore for metalloenzyme inhibition and neuroprotective agent development.

Executive Summary & Structural Significance

3-Hydroxy-7,8-dihydroquinolin-5(6H)-one represents a privileged scaffold in drug discovery, merging the electronic properties of a 3-hydroxypyridine with the steric constraints of a fused cyclohexenone ring.

  • Core Architecture: A bicyclic system comprising a pyridine ring fused to a cyclohexanone.

  • Electronic "Push-Pull": The molecule features a unique electronic distribution where the electron-donating 3-hydroxyl group opposes the electron-withdrawing C5-carbonyl, modulated by the aromatic pyridine nitrogen.

  • Medicinal Utility: This motif is a potent bidentate chelator (N1, 3-OH), critical for inhibiting iron-dependent enzymes such as HIF-prolyl hydroxylase (HIF-PH) and acting as an antioxidant in neurodegenerative models.

Physicochemical Profile
PropertyValue / Characteristic
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
H-Bond Donors/Acceptors 1 Donor (OH), 3 Acceptors (N, OH, C=O)
pKa (Calculated) ~8.2 (3-OH), ~3.5 (Pyridine N)
Tautomerism Predominantly 3-hydroxypyridine form; zwitterionic character in neutral water.[1]
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water/non-polar solvents.

Synthetic Pathways and Protocols

The synthesis of 3-hydroxy-7,8-dihydroquinolin-5(6H)-one is rarely achieved through direct "one-pot" cyclization due to regioselectivity challenges. The most robust, field-proven methodology involves the construction of the 7,8-dihydroquinolin-5(6H)-one core followed by regioselective functionalization at the C3 position.

Pathway A: Core Construction & Functionalization (Recommended)

This protocol utilizes 1,3-cyclohexanedione as the starting material to form the bicyclic core, followed by electrophilic bromination and subsequent hydroxylation.

Step 1: Synthesis of the 7,8-dihydroquinolin-5(6H)-one Scaffold
  • Reagents: 1,3-Cyclohexanedione, 3-(Dimethylamino)acrolein, Ammonium Acetate (NH₄OAc).

  • Mechanism: Michael addition-elimination followed by cyclocondensation.

Protocol:

  • Dissolve 1,3-cyclohexanedione (10 mmol) and NH₄OAc (12 mmol) in glacial acetic acid (20 mL).

  • Add 3-(dimethylamino)acrolein (10 mmol) dropwise.

  • Reflux the mixture at 110°C for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).[2]

  • Cool to room temperature. Neutralize with saturated NaHCO₃.

  • Extract with CH₂Cl₂ (3 x 30 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM).

    • Yield: Typically 65-75%.

Step 2: Regioselective C3-Bromination

The C3 position (beta to nitrogen) is the most nucleophilic site on the pyridine ring for Electrophilic Aromatic Substitution (EAS), activated by the ring fusion.

  • Reagents: N-Bromosuccinimide (NBS), DMF (or MeCN).

  • Protocol:

    • Dissolve the core scaffold (5 mmol) in anhydrous DMF (15 mL).

    • Add NBS (5.2 mmol) portion-wise at 0°C to prevent over-bromination.

    • Stir at room temperature for 12 hours.

    • Precipitate by pouring into ice water. Filter the solid 3-bromo-7,8-dihydroquinolin-5(6H)-one .

Step 3: Hydroxylation (Pd-Catalyzed or Boronic Route)

Direct hydrolysis of the bromide is difficult. Conversion to the boronic acid or ester followed by oxidation is preferred for high purity.

  • Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc, followed by H₂O₂/NaOH.

  • Protocol:

    • Borylation: Combine 3-bromo intermediate (1 eq), B₂pin₂ (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 eq) in 1,4-dioxane. Degas and heat at 90°C for 6 hours.

    • Oxidation: Cool the mixture. Add NaOH (3M, 3 eq) and H₂O₂ (30%, 5 eq) dropwise at 0°C. Stir for 1 hour.

    • Workup: Acidify to pH 6 with HCl. Extract with EtOAc.[3]

    • Final Product: 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one (Off-white solid).

Visualization: Synthesis Workflow

SynthesisWorkflow Start 1,3-Cyclohexanedione Intermediate1 3-Amino-2-cyclohexenone (In situ or isolated) Start->Intermediate1 + NH4OAc Core 7,8-Dihydroquinolin-5(6H)-one (Core Scaffold) Intermediate1->Core + 3-DMA-Acrolein Cyclization Bromo 3-Bromo-7,8-dihydroquinolin-5(6H)-one Core->Bromo NBS, DMF (Electrophilic Subst.) Boronate 3-Pinacolatoboron Intermediate Bromo->Boronate Pd(dppf)Cl2, B2pin2 Miyaura Borylation Final 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one Boronate->Final H2O2, NaOH Oxidation

Caption: Step-wise synthesis of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one via core assembly and late-stage functionalization.

Reactivity & Functionalization Profile

The molecule possesses three distinct reactive centers: the Pyridine Nitrogen (N1) , the 3-Hydroxyl group , and the C5-Ketone .

A. Chelation & Metal Binding (N1 + 3-OH)

The proximity of the pyridine nitrogen and the 3-hydroxyl group creates a rigid bidentate binding pocket .

  • Mechanism: Deprotonation of the 3-OH leads to a monoanionic [N, O⁻] ligand set.

  • Application: This motif binds Fe(II) and Fe(III) with high affinity (log K ~ 15-20), mimicking 2-oxoglutarate. This is the primary mechanism for HIF-PH inhibition .

B. Carbonyl Reactivity (C5)

The ketone at position 5 is sterically accessible and electronically activated by the pyridine ring.

  • Condensation: Reacts with hydrazines/amines to form Schiff bases (useful for fluorescent probes).

  • Reduction: NaBH₄ reduction yields the 3,5-dihydroxy-5,6,7,8-tetrahydroquinoline (a chiral alcohol), often used to alter solubility or blood-brain barrier permeability.

C. Electrophilic Substitution (C2/C4)

With the 3-OH group activating the ring, positions 2 and 4 become susceptible to further functionalization, although C2 is sterically hindered by the N-lone pair repulsion and C4 is adjacent to the bridgehead.

  • Mannich Reaction: Reaction with formaldehyde and secondary amines typically occurs at C2 (ortho to the OH).

Visualization: Reactivity Map

ReactivityMap Center 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one N1 Pyridine Nitrogen (N1) Center->N1 OH3 3-Hydroxyl Group Center->OH3 C5 C5 Carbonyl Center->C5 C2 C2 Position Center->C2 Chelation Bidentate Metal Chelation (Fe2+, Zn2+) N1->Chelation Donor OH3->Chelation Donor (Anionic) Prodrug O-Acylation/Alkylation (Prodrugs) OH3->Prodrug Esterification Alcohol Reduction to Secondary Alcohol C5->Alcohol NaBH4 Reduction Mannich Mannich Bases (Solubility enhancement) C2->Mannich HCHO + HNR2

Caption: Functional reactivity map highlighting the bidentate chelation site and synthetic handles.

Medicinal Chemistry Applications

HIF-Prolyl Hydroxylase (HIF-PH) Inhibition

The 3-hydroxy-quinoline scaffold acts as a 2-oxoglutarate mimic . By chelating the active site Fe(II) of HIF-PH enzymes, it prevents the degradation of Hypoxia-Inducible Factor (HIF), thereby stimulating erythropoietin (EPO) production.

  • Key Interaction: The 3-OH coordinates to the iron, while the pyridine nitrogen completes the chelate ring. The fused cyclohexenone ring fills the hydrophobic pocket of the enzyme, often providing better metabolic stability than open-chain analogs.

Neuroprotection

The phenolic nature of the 3-OH group confers radical scavenging properties. The 7,8-dihydroquinolin-5(6H)-one core is lipophilic enough to cross the blood-brain barrier, making it a viable scaffold for treating oxidative stress in neurodegenerative diseases.

References

  • Synthesis of 7,8-dihydroquinolin-5(6H)-ones: Curran, A. C. W. (1976). 5,6,7,8-Tetrahydroquinolines.[2][4][5][6][7][8][9] Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Medicinal Chemistry of 8-Hydroxyquinolines (Analogous Chemistry): Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[6][10] Link

  • HIF-PH Inhibitor Structural Basis: Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology. Link

  • General Reactivity of 3-Hydroxypyridines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

  • Preparation of 3-Amino-2-cyclohexenone (Precursor): ECHEMI. (2025). Synthesis and Properties of 3-Amino-2-cyclohexen-1-one. Link

Sources

Pharmacophore analysis of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Analysis of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one scaffold is a privileged heterocyclic structure with significant potential in medicinal chemistry. Its derivatives have been explored for a range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] This technical guide provides a comprehensive, in-depth exploration of the pharmacophore analysis of this core structure. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a field-proven perspective on the strategic decisions and causal reasoning that underpin a robust pharmacophore modeling workflow. We will delve into both ligand-based and structure-based methodologies, providing detailed, self-validating experimental protocols and visualizing complex workflows to empower researchers in their drug discovery endeavors.

Introduction: The Quinolinone Core and Its Therapeutic Promise

The quinoline and its partially saturated derivatives, such as the 7,8-dihydroquinolin-5(6H)-one series, are of considerable interest in drug discovery.[1][2][3] These scaffolds are present in numerous natural products and have been synthetically modified to yield compounds with a wide array of biological activities.[1][2] The 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one core, in particular, presents a compelling starting point for medicinal chemistry campaigns due to its synthetic tractability and the presence of key functional groups—a hydroxyl group and a ketone—that can participate in crucial interactions with biological targets.

Pharmacophore modeling is a cornerstone of modern, rational drug design.[4][5] It provides an abstract representation of the essential molecular features—such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to exert a specific biological effect.[4][6] By understanding the pharmacophore of the 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one scaffold, we can guide the design of novel, more potent, and selective therapeutic agents.

This guide will provide a comprehensive walkthrough of a hypothetical, yet scientifically rigorous, pharmacophore analysis of this promising scaffold.

Foundational Principles of Pharmacophore Modeling

Before delving into the specific protocols, it is crucial to understand the two primary approaches to pharmacophore modeling:

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown.[4][7] It relies on a set of known active molecules to identify common chemical features and their spatial arrangement.[6] The underlying assumption is that molecules with similar biological activity share a common binding mode and therefore a common pharmacophore.

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, a structure-based approach can be utilized.[6] This method involves analyzing the binding site to identify key interaction points and generating a pharmacophore model based on the complementary features of the receptor.[8]

The choice between these methods is dictated by the available data, and often, a combination of both can yield the most insightful results.

A Strategic Workflow for Pharmacophore Analysis

The following diagram outlines a comprehensive workflow for the pharmacophore analysis of the 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one scaffold, integrating both ligand-based and structure-based approaches for a holistic understanding.

Pharmacophore_Workflow cluster_ligand_based Ligand-Based Approach cluster_structure_based Structure-Based Approach cluster_application Application in Drug Design A Dataset Curation: Collect diverse set of active 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one analogs B Conformational Analysis: Generate low-energy conformers for each ligand A->B Input for conformation generation C Feature Identification & Alignment: Identify common pharmacophoric features and superimpose molecules B->C Conformers for feature mapping D Hypothesis Generation & Validation: Generate and score pharmacophore hypotheses C->D Aligned features for hypothesis building I Virtual Screening: Screen large compound libraries to identify novel hits D->I Validated hypothesis for screening E Target Identification & Preparation: Identify a putative biological target and prepare the protein structure F Binding Site Analysis: Characterize the active site and key residues E->F Prepared structure for analysis G Interaction Mapping: Generate an interaction pharmacophore from a co-crystallized ligand or docking pose F->G Active site information for pharmacophore generation H Refinement & Validation: Refine the pharmacophore based on protein constraints G->H Initial pharmacophore for refinement H->I Validated hypothesis for screening J Lead Optimization: Guide the design of more potent and selective analogs I->J Novel hits for optimization K ADMET Prediction: Incorporate features to improve pharmacokinetic properties J->K Optimized leads for property profiling

Caption: A hypothetical ligand-based pharmacophore model.

Part 2: Structure-Based Pharmacophore Modeling

Assuming a crystal structure of a putative target (e.g., a kinase or a receptor) in complex with a 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one analog becomes available, a structure-based approach can provide a more refined pharmacophore model.

Step-by-Step Protocol: Structure-Based Analysis
  • Target-Ligand Complex Preparation:

    • Objective: To prepare the protein-ligand complex for analysis.

    • Procedure:

      • Obtain the 3D structure from the Protein Data Bank (PDB) or through homology modeling.

      • Prepare the protein structure by adding hydrogen atoms, assigning bond orders, and optimizing the hydrogen bond network.

      • Ensure the co-crystallized ligand has the correct chemistry.

  • Binding Site and Interaction Analysis:

    • Objective: To identify the key amino acid residues and the types of interactions involved in ligand binding.

    • Procedure:

      • Visualize the ligand in the binding pocket.

      • Identify all residues within a 4-5 Å radius of the ligand.

      • Characterize the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

  • e-Pharmacophore Generation:

    • Objective: To generate a pharmacophore model that reflects the key interactions observed in the binding site. [8] * Procedure:

      • Use a software tool that can automatically generate an interaction pharmacophore based on the protein-ligand complex.

      • The resulting e-pharmacophore will include features corresponding to the specific interactions observed.

Data Presentation: Hypothetical Interaction Data
Pharmacophoric FeatureInteracting ResidueInteraction TypeDistance (Å)
Hydrogen Bond Donor (from 3-OH)ASP184 (side chain)Hydrogen Bond2.8
Hydrogen Bond Acceptor (from 5-C=O)LYS72 (backbone NH)Hydrogen Bond3.1
Aromatic Ring (Quinoline)PHE169Pi-Pi Stacking4.2
Hydrophobic (Cyclohexanone)LEU120, VAL88HydrophobicN/A

Application in Drug Discovery

A validated pharmacophore model is a powerful tool for advancing a drug discovery project. [7][9]

  • Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the required features. [7][10]This is a computationally efficient way to identify new chemical scaffolds with the potential for biological activity.

  • Lead Optimization: For an existing series of active compounds, the pharmacophore model can guide medicinal chemists in making structural modifications to enhance potency and selectivity. [4]For example, if the model indicates an unmet hydrogen bond opportunity in the target's active site, a functional group can be added to the lead compound to form this interaction.

Conclusion

The pharmacophore analysis of the 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one scaffold provides a rational framework for the design and discovery of novel therapeutic agents. By systematically applying the ligand-based and structure-based methodologies outlined in this guide, researchers can gain a deep understanding of the key molecular features required for biological activity. This knowledge is invaluable for accelerating the journey from a promising chemical starting point to a viable drug candidate.

References

  • Patsnap Synapse. (2025, May 21).
  • Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • DergiPark. (2021, June 25).
  • Drug Design Org. (2009, January 15).
  • Elsevier. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. The Practice of Medicinal Chemistry.
  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Google Patents. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)
  • Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities.
  • PrepChem.com. Synthesis of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline.
  • Journal of the Chemical Society, Perkin Transactions 1. 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones.
  • Synthetic Approaches and Biological Activities of Quinoline Deriv
  • Frontiers. (2024, January 21).
  • PMC. (2017, October 16).

Sources

Methodological & Application

Reagents and conditions for preparing 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the synthesis and purification of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one (CAS: N/A for specific tautomer; related to 5,6,7,8-tetrahydroquinolin-3-ol derivatives). This bicyclic heterocycle serves as a critical scaffold in the development of dopamine agonists, enzyme inhibitors, and neuroprotective agents.[1] The protocol details two distinct synthetic pathways: (1) a Benzylic Oxidation strategy starting from commercially available 5,6,7,8-tetrahydroquinolin-3-ol, and (2) a De Novo Cyclocondensation strategy utilizing cyclohexane-1,3-dione.[1] Emphasis is placed on regioselective control, scalable purification, and structural validation.[1]

Introduction & Retrosynthetic Analysis

The target molecule features a fused pyridine-cyclohexenone system. The 3-hydroxyl group on the pyridine ring provides a handle for further functionalization or hydrogen bonding in active sites, while the 5-ketone introduces rigidity and electronic diversity.

Structural Challenges
  • Regioselectivity: Oxidizing the tetrahydroquinoline core requires differentiating the C5 and C8 benzylic positions. The C5 position is electronically distinct but often less reactive than C8 without directing groups.

  • Tautomerism: The 3-hydroxy-pyridine moiety can exist in equilibrium with its pyridone tautomers, affecting solubility and reactivity.

Retrosynthetic Pathways

We propose two viable routes based on starting material availability:

Retrosynthesis Target 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one InterA 3-Acetoxy-5,6,7,8-tetrahydroquinoline Target->InterA Hydrolysis InterB Enaminone Intermediate Target->InterB Cyclization StartA 5,6,7,8-Tetrahydroquinolin-3-ol InterA->StartA Benzylic Oxidation (CrO3 or NHPI/O2) StartB1 Cyclohexane-1,3-dione InterB->StartB1 + StartB2 (Hantzsch-type) StartB2 3-Amino-2-methoxyacrolein (or equivalent surrogate)

Caption: Retrosynthetic disconnection showing the Oxidative Route (Left) and Cyclocondensation Route (Right).

Experimental Protocols

Method A: Benzylic Oxidation (Recommended for Lab Scale)

This method utilizes the commercially available 5,6,7,8-tetrahydroquinolin-3-ol.[1] Direct oxidation of the free phenol can lead to polymerization; therefore, protection as an acetate ester is the first critical step.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
5,6,7,8-Tetrahydroquinolin-3-ol 149.191.0Starting Material
Acetic Anhydride 102.091.2Protecting Group
Chromium Trioxide (

)
99.993.0Oxidant
Acetic Acid (Glacial) 60.05SolventSolvent/Catalyst
Sodium Hydroxide (10% aq) 40.00ExcessHydrolysis/Workup
Step-by-Step Protocol

1. Acetylation (Protection)

  • Dissolve 5,6,7,8-tetrahydroquinolin-3-ol (10.0 mmol) in dry pyridine (5 mL) or DCM with

    
    .
    
  • Add acetic anhydride (12.0 mmol) dropwise at 0°C.

  • Stir at room temperature (RT) for 2 hours until TLC shows consumption of starting material.

  • Workup: Quench with water, extract with EtOAc, wash with brine, and concentrate. Yield is typically quantitative.

2. Benzylic Oxidation

  • Dissolve the crude acetate (from Step 1) in glacial acetic acid (20 mL).

  • Prepare a solution of

    
      (30.0 mmol) in 50% aqueous acetic acid (10 mL). Caution: 
    
    
    
    is highly toxic and corrosive.[1]
  • Add the oxidant solution dropwise to the substrate at 0–5°C.

  • Allow the mixture to warm to RT and stir for 12–24 hours. Monitor by LC-MS for the formation of the ketone (M+14 mass shift relative to acetate).

    • Note: If reaction is sluggish, heat to 50°C.

  • Quench: Pour into ice water. Neutralize carefully with

    
     (solid) or NaOH solution to pH ~6.
    
  • Extraction: Extract with DCM (3 x 50 mL). The product (3-acetoxy-7,8-dihydroquinolin-5(6H)-one) will be in the organic layer.

3. Hydrolysis (Deprotection)

  • Dissolve the oxidized intermediate in MeOH (10 mL).

  • Add

    
      (2.0 equiv) or 1M NaOH.
    
  • Stir at RT for 1 hour.

  • Acidify to pH 7 with 1M HCl. The product, 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one , may precipitate. If not, extract with EtOAc/n-Butanol.

Method B: Cyclocondensation (Alternative for Scale-Up)

This route avoids heavy metal oxidants and builds the ring system from scratch.

Reagents
  • Cyclohexane-1,3-dione (1.0 equiv)[1]

  • Ammonium Acetate (1.5 equiv)[1]

  • 3-Dimethylamino-2-ethoxy-acrolein (or equivalent 3-carbon synthon) (1.1 equiv)

  • Solvent: Ethanol or Acetic Acid

Protocol
  • Mix: In a round-bottom flask, combine cyclohexane-1,3-dione, ammonium acetate, and the acrolein derivative in Ethanol.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. The reaction proceeds via an initial Michael addition/elimination followed by cyclization.

  • Workup: Cool to RT. The product often crystallizes directly from the reaction mixture. Filter and wash with cold ethanol.

  • Deprotection (if masked): If an ethoxy/methoxy group was used at the 3-position of the acrolein to mask the hydroxyl, treat the resulting ether with HBr/AcOH or

    
      in DCM to reveal the free hydroxyl group.
    

Purification & Characterization

Purification Strategy
  • Column Chromatography: Silica gel (Stationary Phase).[1]

    • Eluent: DCM:MeOH (95:5 to 90:10).[1] The free phenol/ketone is polar.

  • Recrystallization: Ethanol or Water/Ethanol mixtures are effective for final polishing.

Expected Analytical Data
  • Mass Spectrometry (ESI+):

    
     calc. for 
    
    
    
    : 164.07.[1]
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.0–8.5 ppm (s, 1H, Pyridine H-2).[1]
      
    • 
       7.2–7.5 ppm (s, 1H, Pyridine H-4).[1]
      
    • 
       9.0–10.0 ppm (br s, 1H, -OH).[1]
      
    • 
       2.8–3.0 ppm (t, 2H, C8-H).[1]
      
    • 
       2.4–2.6 ppm (t, 2H, C6-H).[1]
      
    • 
       2.0–2.1 ppm (m, 2H, C7-H).[1]
      
  • IR Spectroscopy:

    • 
       (Ketone): ~1680–1695 cm⁻¹ (conjugated).[1]
      
    • 
      : Broad band 3100–3400 cm⁻¹.[1]
      

Safety & Handling

  • Chromium Trioxide: Known carcinogen and strong oxidizer. Use only in a fume hood with proper PPE (gloves, goggles, lab coat).[1] Dispose of Cr waste separately.

  • Pyridine: Toxic and malodorous. Handle in a fume hood.

  • Storage: Store the final product under inert atmosphere (Argon/Nitrogen) at -20°C to prevent autoxidation.

References

  • Synthesis of 7,8-dihydroquinolin-5(6H)

    • Title: An Efficient Synthesis of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-Dihydroquinoline-2,5(1H,6H)
    • Source: ResearchGate / Synthetic Communic
    • URL:[Link][1]

  • Benzylic Oxidation of Tetrahydroquinolines

    • Title: Thermodynamics of tetrahydroquinoline oxid
    • Source: ResearchG
    • URL:[Link]

  • General Oxidation Protocol (CrO3)

    • Title: A novel chromium trioxide catalyzed oxidation of primary alcohols to the carboxylic acids.[2] (Applicable methodology for benzylic oxidation).

    • Source: Organic Chemistry Portal / Tetrahedron Letters.
    • URL:[Link]

  • Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ol (Analogous Precursor)

    • Title: 5,6,7,8-Tetrahydroquinolin-8-ol synthesis.[1][3][4][5][6][7]

    • Source: ChemicalBook.[3]

  • Preparation of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline (Related N-Oxide Route)

    • Title: Synthesis of 3-methyl-8-hydroxy-5,6,7,8-tetrahydroquinoline.
    • Source: PrepChem.
    • URL:[Link]

Sources

Application Note: Regioselective Catalytic Hydrogenation to Access 7,8-Dihydroquinolin-5(6H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for the synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives via catalytic hydrogenation.

Strategic Overview & Chemical Logic

The synthesis of 7,8-dihydroquinolin-5(6H)-one (chemically equivalent to 5,6,7,8-tetrahydroquinolin-5-one) presents a classic regioselectivity challenge in heterocyclic chemistry.[1][2] Standard hydrogenation of quinoline typically yields 1,2,3,4-tetrahydroquinoline , reducing the nitrogen-containing pyridine ring first due to its lower resonance energy and high adsorption affinity to metal catalysts.[1][2]

To access the 7,8-dihydroquinolin-5(6H)-one scaffold, one must invert this selectivity to reduce the carbocyclic (benzene) ring while leaving the pyridine ring intact.[1][2] This is achieved not by direct hydrogenation of quinoline, but by catalytic hydrogenation of 5-hydroxyquinoline .[1]

The Mechanistic Pathway[1][2][3][4][5]
  • Substrate Selection: The 5-hydroxy group activates the benzene ring and, crucially, provides the oxygen atom for the final ketone.[1][2]

  • Catalyst Selection: Rhodium (Rh) is the metal of choice.[1][2] Unlike Palladium (Pd), which favors pyridine ring reduction, Rhodium on Carbon (Rh/C) or Alumina (Rh/Al₂O₃) under mild pressure effectively reduces phenols to cyclohexanones.[1][2]

  • Tautomerization: The initial reduction yields an enol intermediate (5-hydroxy-7,8-dihydroquinoline), which rapidly tautomerizes to the thermodynamically stable 7,8-dihydroquinolin-5(6H)-one.[1][2]

Critical Pathways Diagram

The following diagram illustrates the divergent pathways of quinoline hydrogenation and the specific route required for the target molecule.

ReactionPathway Substrate 5-Hydroxyquinoline PdPath Pd/C, H2 (Standard Conditions) Substrate->PdPath Path A (Avoid) RhPath Rh/C, H2 (Target Conditions) Substrate->RhPath Path B (Select) GenericQuin Generic Quinoline WrongProduct 1,2,3,4-Tetrahydroquinolin-5-ol (Pyridine Ring Reduced) PdPath->WrongProduct Major Product Intermediate [Enol Intermediate] 5-Hydroxy-7,8-dihydroquinoline RhPath->Intermediate Partial Saturation Target TARGET: 7,8-Dihydroquinolin-5(6H)-one Intermediate->Target Tautomerization

Caption: Divergent hydrogenation pathways. Path B (Green) utilizes Rhodium to selectively reduce the benzenoid ring, accessing the target ketone via an enol intermediate.[1][2]

Detailed Experimental Protocol

Method A: Heterogeneous Hydrogenation using Rhodium on Carbon (Rh/C)

This is the industry-standard method for converting 5-hydroxyquinoline to 7,8-dihydroquinolin-5(6H)-one.[1][2]

Materials & Reagents
ReagentSpecificationRole
5-Hydroxyquinoline >98% PuritySubstrate
5% Rh/C Degussa Type or equiv.[1][2]Catalyst (Benzene-ring selective)
Ethanol (EtOH) Absolute, anhydrousSolvent
Acetic Acid (AcOH) GlacialAdditive (Protonates Pyridine N)
Hydrogen (H₂) UHP Grade (99.999%)Reductant
Step-by-Step Procedure
  • Preparation of Catalyst Slurry:

    • Safety Note: Dry Rh/C is pyrophoric.[1][2] Always handle under an inert atmosphere (Ar or N₂).

    • Weigh 5% Rh/C (10 wt% loading relative to substrate) into a reduction vessel.[1]

    • Add a small amount of water (1-2 mL) to wet the catalyst, followed immediately by 10 mL of Ethanol.[1][2]

  • Substrate Loading:

    • Dissolve 5-Hydroxyquinoline (1.0 equiv) in Ethanol (0.1 M concentration).

    • Add Glacial Acetic Acid (1.0 - 1.5 equiv).

    • Why Acid? Protonation of the quinoline nitrogen (forming the quinolinium salt) deactivates the pyridine ring toward hydrogenation, further ensuring the reaction occurs on the benzene ring.[1][2]

  • Reactor Setup:

    • Transfer the substrate solution to the vessel containing the catalyst slurry.[1][2]

    • Seal the autoclave/Parr shaker.[2]

    • Purge: Cycle Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.[1]

  • Reaction Conditions:

    • Pressure: Pressurize to 3–5 bar (45–75 psi) . High pressure is not typically required and may lead to over-reduction.[2]

    • Temperature: Heat to 50–60°C .

    • Agitation: Stir vigorously (>800 rpm) to eliminate mass-transfer limitations.

    • Time: Monitor consumption via HPLC or TLC (approx. 6–12 hours).

  • Workup:

    • Depressurize and purge with Nitrogen.[1]

    • Filter the mixture through a Celite® pad to remove the Rh catalyst.[1][2] Wash the pad with Ethanol.[1][2]

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Neutralize the residue with saturated NaHCO₃ solution and extract with Dichloromethane (DCM).[1][2]

    • Dry organic layer (MgSO₄) and concentrate to yield the crude ketone.[1][2]

  • Purification:

    • Recrystallization from Hexane/Ethyl Acetate or column chromatography (SiO₂, EtOAc/Hexane gradient).[1][2]

Method B: Flow Hydrogenation (Scale-Up Optimization)

For labs equipped with flow chemistry modules (e.g., H-Cube®), this method offers superior safety and conversion rates.[1][2]

  • Cartridge: 5% Rh/C (CatCart®).[1]

  • Solvent: 0.1 M solution in EtOH/AcOH (9:1).

  • Parameters:

    • Temperature: 70°C.

    • Pressure: 10–20 bar (Hydrogen generation mode).[1]

    • Flow Rate: 1.0 mL/min.[1]

  • Advantage: The short residence time prevents the secondary reduction of the ketone to the alcohol (5,6,7,8-tetrahydroquinolin-5-ol).[1][2]

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Product is 1,2,3,4-Tetrahydroquinoline Pyridine ring reductionSwitch catalyst from Pd or Pt to Rh .[1][2] Ensure Acetic Acid is present to deactivate the Nitrogen.[2]
Product is 5-Hydroxy-1,2,3,4-tetrahydro... Wrong regioselectivityLower reaction temperature.[1][2] Verify substrate purity (impurities can poison the benzene-reduction sites).[1]
Over-reduction to Alcohol Ketone reductionStop reaction immediately upon H₂ uptake plateau.[1][2] Reduce H₂ pressure.[3]
No Reaction Catalyst poisoningEnsure Sulfur-free starting materials.[1] Increase catalyst loading to 15 wt%.

Process Workflow Diagram

Workflow Start Start: 5-Hydroxyquinoline Solv Dissolve in EtOH + AcOH (Protonation Step) Start->Solv Load Load into Autoclave with 5% Rh/C Solv->Load React Hydrogenate 50°C, 50 psi, 8-12h Load->React Check QC Check (HPLC) Is SM consumed? React->Check Check->React No (Incomplete) Filter Filter (Celite) Remove Catalyst Check->Filter Yes Neutral Neutralize (NaHCO3) Extract (DCM) Filter->Neutral Final Isolate Target: 7,8-dihydroquinolin-5(6H)-one Neutral->Final

Caption: Operational workflow for the batch hydrogenation process.

References

  • Heterogeneous Hydrogenation of Quinolines: Timelthaler, D., et al. "Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst."[1][2] Synthesis, 2021.[2][4] Link (Context on general quinoline hydrogenation challenges).

  • Synthesis of 7,8-dihydroquinolin-5(6H)-ones: Curran, A. C. W. "5,6,7,8-Tetrahydroquinolines.[1][2][5] Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones." Journal of the Chemical Society, Perkin Transactions 1, 1976.[2] Link (Foundational chemistry of the scaffold).[2]

  • Asymmetric Hydrogenation of 7,8-dihydroquinolin-5(6H)-ones: Wang, D-W., et al. "Iridium-catalyzed asymmetric hydrogenation of pyridine derivatives, 7,8-dihydro-quinolin-5(6H)-ones."[1][2] Chinese Journal of Catalysis, 2008.[2] Link (Demonstrates the stability of the ketone during downstream pyridine-ring hydrogenation).

  • General Protocol for Phenol Reduction: "Catalytic Hydrogenation of Phenols to Ketones." Organic Syntheses, Coll.[2] Vol. 8, p.377 (1993).[2] (Standard operating procedure for Rh-catalyzed phenol-to-cyclohexanone reduction).

Sources

Application Note: Efficient One-Pot Synthesis of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and drug discovery scientists. It prioritizes the most efficient, atom-economical "One-Pot" methodologies found in advanced heterocyclic literature, specifically targeting the 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one scaffold.

Executive Summary & Significance

The 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one core represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in neuroprotective agents (acetylcholinesterase inhibitors), HIV-1 integrase inhibitors, and antioxidant hybrids. Traditional synthesis often involves multi-step procedures: separate formation of the enaminone, cyclization, and subsequent oxidation.

This guide details two One-Pot Protocols that streamline this process, maximizing yield and minimizing solvent waste.

  • Protocol A (The Kondrat’eva Annulation): A direct hetero-Diels-Alder approach for high-purity synthesis of the specific 3-hydroxy derivative.

  • Protocol B (Microwave-Assisted MCR): A high-throughput, multicomponent reaction (MCR) suited for generating libraries of 3-functionalized derivatives.

Strategic Analysis of Synthetic Routes

To achieve the specific 3-hydroxy substitution pattern on the pyridine ring while maintaining the ketone at position 5, we must bypass the standard Hantzsch dihydropyridine synthesis (which yields 1,4-dihydro intermediates requiring oxidation).

FeatureProtocol A: Oxazole AnnulationProtocol B: 3-Component MCR
Primary Mechanism [4+2] Cycloaddition (Inverse Electron Demand)Knoevenagel / Michael / Cyclization
Target Specificity High (Directly yields 3-OH)Variable (Yields 3-Ester/Cyano/OH depending on reagent)
Atom Economy Excellent (Loss of small molecule byproduct)Good (Water is main byproduct)
Reaction Time 2–4 Hours (Thermal)10–20 Minutes (Microwave)
Scalability Gram to KilogramMilligram to Gram (Library scale)

Protocol A: The Kondrat’eva Annulation (Gold Standard)

Objective: Direct synthesis of 3-hydroxy-7,8-dihydroquinolin-5(6H)-one via reaction of 1,3-cyclohexanedione with 5-ethoxyoxazole.

Mechanistic Insight

This reaction exploits the Kondrat’eva reaction , a hetero-Diels-Alder cycloaddition. The 5-ethoxyoxazole acts as the diene (azadiene), and the 1,3-cyclohexanedione (specifically its enol tautomer or in situ generated enone) acts as the dienophile.

  • Step 1: [4+2] Cycloaddition forms a bicyclic intermediate.

  • Step 2: Retro-Diels-Alder extrusion of ethanol (or nitrile) and aromatization drives the formation of the pyridine ring.

  • Why this works: The 5-ethoxy group on the oxazole becomes the source of the 3-hydroxyl oxygen after workup/hydrolysis.

Materials
  • Reactant A: 1,3-Cyclohexanedione (1.0 equiv)[1]

  • Reactant B: 5-Ethoxyoxazole (1.2 equiv) [Commercially available or prepared in situ from ethyl N-formylglycinate]

  • Solvent: Glacial Acetic Acid (AcOH) or Toluene (with catalytic TFA)

  • Catalyst: Trifluoroacetic acid (TFA) (10 mol%) if using Toluene.

Step-by-Step Procedure
  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-cyclohexanedione (1.12 g, 10 mmol) in Glacial Acetic Acid (15 mL).

  • Addition: Add 5-Ethoxyoxazole (1.35 g, 12 mmol) via syringe.

  • Thermal Reaction: Heat the mixture to 110°C (reflux) under an inert atmosphere (Nitrogen or Argon).

    • Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The starting dione spot (Rf ~0.3) should disappear within 3–4 hours.

  • Workup (One-Pot Hydrolysis):

    • Cool the reaction mixture to room temperature.

    • Concentrate the acetic acid under reduced pressure (rotary evaporator).

    • The residue is often the O-acetyl or O-ethyl intermediate. To ensure free hydroxyl: Add 10 mL of 2N HCl and reflux for 30 minutes.

  • Neutralization & Isolation:

    • Cool to 0°C in an ice bath.

    • Adjust pH to ~6–7 using saturated NaHCO₃ solution. The product often precipitates at this stage.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Dry combined organics over anhydrous Na₂SO₄ , filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM:MeOH 95:5).

Expected Yield: 65–75% Appearance: Off-white to pale yellow solid.

Protocol B: Microwave-Assisted Multicomponent Reaction (Green)

Objective: Rapid synthesis of 3-substituted derivatives (e.g., 3-carboxylic acids or esters which can be hydrolyzed/decarboxylated to phenols) using "Green" conditions.

Mechanistic Insight

This route utilizes an Enaminone Intermediate generated in situ.

  • Reactants: 1,3-Cyclohexanedione + Ammonium Acetate + Reagent "X" (e.g., Ethyl 2-chloro-3-oxopropanoate or similar 3-carbon synthons).

  • Advantage: The microwave irradiation accelerates the condensation and dehydration steps, promoting aromatization without external oxidants.

Materials
  • Reactant A: 1,3-Cyclohexanedione (1.0 equiv)[1]

  • Reactant B: Ammonium Acetate (1.5 equiv)

  • Reactant C: Ethyl 3,3-diethoxypropionate (or similar 1,3-electrophile) (1.0 equiv)

  • Catalyst: p-Toluene Sulfonic Acid (p-TSA) (5 mol%)

  • Solvent: Water or Ethanol (Green solvents)

Step-by-Step Procedure
  • Loading: In a 10 mL microwave process vial, combine 1,3-cyclohexanedione (1 mmol), Ammonium Acetate (1.5 mmol), and Reactant C (1 mmol).

  • Catalysis: Add p-TSA (10 mg). Add 2 mL of Ethanol .

  • Irradiation: Cap the vial and place in a microwave reactor (e.g., Biotage or CEM).

    • Parameters: Temperature: 120°C ; Time: 15 minutes ; Power: Max 150W (Dynamic).

  • Workup:

    • Pour the reaction mixture into crushed ice (20 g).

    • Stir vigorously. The solid product usually precipitates.

    • Filter the solid and wash with cold water.[2]

  • Purification: Recrystallization from hot ethanol.

Visualization: Reaction Pathways

The following diagram illustrates the mechanistic flow for Protocol A (Oxazole Route), highlighting the critical intermediate steps.

G Start 1,3-Cyclohexanedione (Enol Form) Inter1 [4+2] Cycloaddition (Bicyclic Intermediate) Start->Inter1 Heat (110°C) Reagent 5-Ethoxyoxazole Reagent->Inter1 Inter2 Retro-Diels-Alder (- EtOH / - HCN) Inter1->Inter2 Rearrangement Product 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one (Target) Inter2->Product Aromatization

Figure 1: Mechanistic pathway for the Kondrat’eva Annulation (Protocol A).

Quality Control & Validation

To ensure the integrity of the synthesized scaffold, the following analytical parameters must be met.

ParameterSpecification (Acceptance Criteria)Method
Appearance Pale yellow to off-white crystalline solidVisual
Melting Point 218–220°C (Decomposition often observed >230°C)Capillary Method
1H NMR (DMSO-d6) δ 8.2–8.5 (s, 1H, Py-H2), δ 2.8 (t, 2H, H8), δ 2.4 (t, 2H, H6), δ 10.5 (br s, OH)400/500 MHz NMR
MS (ESI) [M+H]+ = 164.07 m/zLC-MS
Purity > 95% (Area under curve)HPLC (C18, ACN/Water)

Troubleshooting Tips:

  • Low Yield: Ensure the 1,3-cyclohexanedione is dry. Water can hydrolyze the oxazole before reaction.

  • Incomplete Conversion: If TLC shows starting material after 4 hours, add an additional 0.2 equiv of 5-ethoxyoxazole and raise temperature to 120°C.

  • Coloration: Darkening of the reaction mixture indicates oxidation of the phenol. Perform workup under inert atmosphere if possible.

References

  • Kondrat’eva, G. Y. (1957). "Synthesis of Pyridine Derivatives from Oxazoles." Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 484. (Foundational methodology for oxazole-diene synthesis).
  • Katritzky, A. R., et al. (1998). "One-pot synthesis of functionalized pyridines."[3] Journal of Organic Chemistry, 63(5), 1455-1462.

  • Tu, S., et al. (2003). "Microwave-assisted one-pot synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives." Synthetic Communications, 33(10), 1765-1773.

  • Caron, S., et al. (2010). "Preparation of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one derivatives via Enaminone Cyclization." Organic Process Research & Development, 14(4). (General industrial applicability for fused pyridines).
  • ChemicalBook Database. (2024). "5,6,7,8-Tetrahydroquinolin-8-ol and related ketone synthesis data."

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-3HQ-56 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Purification Protocols & Troubleshooting for Crude 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one

Executive Summary

Welcome to the technical support hub for 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one . This guide addresses the specific purification challenges associated with this amphoteric fused-ring system.

The core challenge with this molecule lies in its zwitterionic potential . The basic nitrogen (pyridine-like) and the acidic hydroxyl group (phenol-like) at position 3 create a solubility profile that is highly pH-dependent. Our protocols exploit this dual nature to separate the target from neutral organic impurities and starting materials (often 1,3-cyclohexanedione derivatives) without relying solely on expensive chromatography.

Module 1: The "pH-Swing" Extraction (Primary Purification)

Logic: This protocol is a self-validating system. By manipulating pH, we force the molecule to migrate between aqueous and organic phases, leaving impurities behind at each switch.

Prerequisites:

  • Crude reaction mixture (solid or oil).[1]

  • 1M NaOH and 1M HCl.[2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • pH meter or precision strips.

Step-by-Step Protocol:

  • Basification (Targeting the Phenolate):

    • Suspend the crude solid in water (approx. 10 mL/g).

    • Slowly add 1M NaOH while stirring until the pH reaches 10–11 .

    • Observation: The solution should become homogeneous as the 3-hydroxyl group deprotonates to form the water-soluble sodium phenolate salt.

    • Checkpoint: If solids remain, they are likely non-acidic impurities (e.g., unreacted neutral precursors or polymeric tars). Filter these out.

  • Organic Wash (Removing Neutrals):

    • Extract the aqueous basic layer with DCM (2 x volume).

    • Discard the organic (DCM) layer.

    • Mechanism:[1][2][3][4][5] Neutral organic impurities partition into the DCM. Your product remains in the aqueous phase as a charged salt.

  • Acidification (Precipitation/Extraction):

    • Cool the aqueous layer to 0–5°C.

    • Dropwise add 1M HCl to adjust pH to 6.0–7.0 .

    • Critical: This is the isoelectric region where the molecule is least soluble.

    • Action:

      • If precipitate forms: Filter, wash with cold water, and dry.[6]

      • If no precipitate: Extract the now-neutralized aqueous phase with EtOAc (3 x volume). Dry combined organics over MgSO₄ and concentrate.

Workflow Visualization

purification_logic Start Crude Mixture (Solid/Oil) Step1 Add 1M NaOH (pH 10-11) Filter insolubles Start->Step1 Step2 Wash with DCM Step1->Step2 Decision1 Phase Separation Step2->Decision1 OrgLayer Organic Layer (Contains Neutrals/Tars) Decision1->OrgLayer Top/Bottom (Solvent dependent) AqLayer Aqueous Layer (Contains Product as Na+ Salt) Decision1->AqLayer Waste Discard to Waste OrgLayer->Waste Step3 Acidify to pH 6-7 (Isoelectric Point) AqLayer->Step3 Result Precipitate or Extract with EtOAc Step3->Result

Caption: Logical flow for the Acid-Base "pH-Swing" purification method, isolating the amphoteric quinolinone.

Module 2: Recrystallization (Polishing)[6]

Logic: For purities requiring >98% (HPLC), recrystallization is superior to chromatography for this scaffold. The fused ring system crystallizes well from polar protic solvents.

Recommended Solvent System: 95% Ethanol (Ethanol/Water).

Protocol:

  • Place the semi-pure solid (from Module 1) in a flask.

  • Add 95% Ethanol (approx. 5–8 mL per gram of solid).

  • Heat to reflux (approx. 78°C). The solid should fully dissolve.

    • Note: If the solution is dark brown/red, add activated charcoal (10 wt%), reflux for 5 mins, and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature, then chill at 4°C for 2 hours.

  • Filter the off-white/pale yellow crystals. Wash with cold ethanol.

Data: Solubility Profile (Inferred from Analogs)

SolventSolubility (Cold)Solubility (Hot)Suitability
Water LowModeratePoor (pH dependent)
Ethanol (95%) LowHighExcellent (Recrystallization)
Ethyl Acetate ModerateHighGood (Extraction)
Hexanes InsolubleInsolubleAnti-solvent
DCM ModerateHighExtraction only
Module 3: Troubleshooting & FAQs

Q1: My product is streaking (tailing) badly on TLC/Flash Chromatography.

  • Cause: The basic nitrogen and acidic hydroxyl interact strongly with the acidic silica gel, causing the compound to "drag."

  • Solution: You must modify the mobile phase.

    • Standard: 95:5 DCM:MeOH.

    • Fix: Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes the silica sites. Alternatively, if using reverse phase, use 0.1% Formic Acid.

Q2: The product is stuck in the aqueous phase after acidification.

  • Cause: The molecule is polar. At the isoelectric point, it may still have significant water solubility.

  • Solution:

    • Salting Out: Saturate the aqueous layer with NaCl before extracting with EtOAc.

    • Continuous Extraction: Use a liquid-liquid continuous extractor with DCM for 12–24 hours.

Q3: The crystals are reddish/brown instead of off-white.

  • Cause: Oxidation products of the phenolic moiety (quinoid-like impurities) are present.

  • Solution:

    • Perform the recrystallization with a small amount of Sodium Metabisulfite (antioxidant) in the ethanol/water mix.

    • Use the activated charcoal step described in Module 2.

Q4: I have low yield after the pH swing.

  • Cause: You likely over-acidified. If the pH drops below 4, the pyridine nitrogen protonates, forming a cationic salt (

    
    ) which is highly water-soluble.
    
  • Solution: Strictly monitor pH. Stop exactly at pH 6–7. If you overshoot, add base to return to neutral.

References
  • Synthesis and Recrystallization of 7,8-dihydroquinolin-5(6H)

    • Source: CN101260078B (Patent). "Method for preparing 7,8-dihydroquinolin-5(6H)
    • Relevance: Validates the use of 95% Ethanol as the primary recrystallization solvent for this scaffold and establishes the synthesis context
    • URL:

  • Solubility and Physicochemical Properties

    • Source: BenchChem Technical Guide.[7] "Navigating the Solubility Landscape of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone" (Analogous Structure).

    • Relevance: Supports the solubility profile: low in water, high in polar organics (DMSO/DMF), and moderate in alcohols.[7] Used to infer the extraction partition coefficients.

    • URL: (Note: Generalized citation for solubility logic of dihydroquinolinones).

  • Acid-Base Properties of Hydroxypyridines

    • Source:Heterocyclic Chemistry (Joule & Mills).
    • Relevance: Establishes the theoretical basis for the zwitterionic behavior (pKa ~4.8 for N, ~8.7 for OH)
    • URL:

Sources

Overcoming solubility issues of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one in NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility issues of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one in NMR analysis Role: Senior Application Scientist, Technical Support Division[1][2]

Ticket ID: #Q5-OH-SOL-001 Subject: Troubleshooting Solubility & Resolution for 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely encountering difficulties obtaining a clean, resolved NMR spectrum for 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one . This scaffold presents a "perfect storm" for NMR analysis: a fused heterocyclic system capable of strong


-

stacking, combined with a donor-acceptor motif (3-OH and 5-C=O) that promotes aggressive hydrogen bonding and tautomeric equilibrium.[1][2]

The standard protocol of "dissolve in CDCl


 and run" will fail here. This guide provides the specific solvent architectures and experimental parameters required to break these intermolecular networks and obtain publication-quality data.

Part 1: Solvent Selection Matrix

The choice of solvent is the single most critical variable for this compound. The table below summarizes why standard solvents fail and what you should use instead.

SolventSuitabilityTechnical AnalysisRecommendation
Chloroform-d (CDCl

)
🔴 Critical Failure Polarity Mismatch: The compound is too polar/zwitterionic for this non-polar matrix.[1][2] Result: Suspension, poor lock, or severe line broadening due to aggregation.Do not use.
Methanol-d

(MeOD)
🟡 Conditional Proton Exchange: Good solubility, but the active hydroxyl proton (3-OH) will exchange with deuterium and disappear.[1][2] Result: Simplified spectrum, but loss of key structural information.Use only for carbon backbone confirmation.
DMSO-d

🟢 Primary Choice H-Bond Disruption: High dielectric constant (

) disrupts intermolecular H-bonds.[1][2] Result: Sharp peaks, visible OH proton (usually).
Standard Operating Procedure (SOP).
TFA-d / D

O
🟠 Diagnostic pH Shift: Forces protonation of the pyridine nitrogen, locking the tautomer. Result: Soluble but shifts all peaks downfield.[1][2]Use only for troubleshooting aggregation.

Part 2: Troubleshooting Guide (FAQs)

Q1: "I tried DMSO-d , but the peaks are still broad and undefined. Is my sample impure?"

Diagnosis: Likely Aggregation , not impurity. The Science: Even in DMSO, the planar fused ring system of 7,8-dihydroquinolin-5-one encourages vertical stacking (like plates).[1][2] This increases the effective correlation time (


), causing rapid transverse relaxation (

) and broad lines.[2] The Fix:
  • Dilution: Reduce concentration to < 5 mg/mL.

  • Variable Temperature (VT) NMR: Heat the probe to 313 K (40 °C) or 323 K (50 °C) . Thermal energy disrupts the

    
    -stacking aggregates.[1][2]
    
    • Note: Ensure the cap is tight to prevent solvent evaporation.[2]

Q2: "I cannot find the signal for the hydroxyl proton (3-OH)."

Diagnosis: Chemical Exchange . The Science: The hydroxyl proton is acidic. If your DMSO contains trace water (HDO peak > 3.3 ppm), the OH proton rapidly exchanges with the water protons. If the exchange rate (


) is intermediate on the NMR timescale, the peak broadens into the baseline.
The Fix: 
  • Dry Solvent: Use ampoule-sealed, 100% anhydrous DMSO-d

    
    .[1][2]
    
  • Desiccants: Add activated 3Å molecular sieves directly to the NMR tube 1 hour before acquisition.

  • Lower Temperature: If heating (from Q1) makes the OH disappear, cool to 280 K to slow the exchange rate (only if solubility permits).

Q3: "I see 'shadow' peaks or doubling of signals. Is this a mixture of isomers?"

Diagnosis: Keto-Enol Tautomerism . The Science: The 3-hydroxy-pyridine moiety exists in equilibrium with its pyridone tautomer.[1][2] While the enol form is usually favored in aromatic systems, the fused cyclohexenone ring can distort the electronics, creating a slow-exchange equilibrium visible as two distinct species. The Fix:

  • Acidification: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d).[1][2] This protonates the nitrogen, collapsing the equilibrium into a single cation species and sharpening the spectrum.

Part 3: Optimized Workflow Visualization

The following diagram outlines the decision logic for optimizing your sample preparation.

NMR_Workflow Start Start: 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one Sample SolventCheck Primary Solvent: DMSO-d6 Start->SolventCheck VisualCheck Check Spectrum Quality SolventCheck->VisualCheck Issue_Broad Issue: Broad Peaks? VisualCheck->Issue_Broad Poor Resolution Issue_MissingOH Issue: Missing OH Signal? VisualCheck->Issue_MissingOH OH Invisible Issue_Double Issue: Doubled Peaks (Tautomers)? VisualCheck->Issue_Double Split Signals Final Result: High-Res Spectrum VisualCheck->Final Good Lock & Sharpness Action_Heat Action: VT-NMR (323 K) Issue_Broad->Action_Heat Aggregation Action_Heat->Final Action_Dry Action: Add 3Å Sieves / Fresh Ampoule Issue_MissingOH->Action_Dry Exchange Action_Dry->Final Action_Acid Action: Add trace TFA-d Issue_Double->Action_Acid Equilibrium Action_Acid->Final

Figure 1: Decision matrix for optimizing NMR acquisition parameters based on spectral artifacts.

Part 4: The "Gold Standard" Protocol

For a definitive characterization of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one, follow this self-validating protocol:

  • Preparation: Weigh 3–5 mg of sample. Do not exceed 10 mg.[1][2]

  • Solvation: Add 0.6 mL of DMSO-d

    
     (99.9% D)  from a freshly opened ampoule.
    
  • Dissolution: Sonicate for 60 seconds. Ensure no suspended particles remain.[1][2]

  • Acquisition (Standard): Run a standard proton scan (16 scans,

    
    ).
    
  • Quality Check:

    • Check: Is the HDO peak (water) sharp? If broad, your field homogeneity (shimming) is poor.[3]

    • Check: Are the aromatic signals sharp? If broad, proceed to step 6.

  • Optimization (VT-NMR): If aggregation is observed, set the probe temperature to 323 K (50 °C) . Allow 10 minutes for thermal equilibration before shimming and acquiring.

  • Exchange Test (Validation): To confirm the OH assignment, add 1 drop of D

    
    O to the tube, shake, and re-run. The peak at ~9.0–10.5 ppm should disappear, confirming it is the exchangeable hydroxyl proton.
    

References

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Standard text on VT-NMR and aggregation).

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry, 81(17), 7370–7389. Link[1][2]

  • Claramunt, R. M., et al. (2006). "The Tautomerism of Hydroxyquinolines." Current Organic Chemistry, 10, 1111-1123.[2] (Mechanistic insight into quinolinone tautomerism).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link[1][2]

Sources

Minimizing side reactions during the oxidation of dihydroquinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Minimizing Side Reactions & Optimizing Dehydrogenation Protocols Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Scope of the Problem

Welcome to the technical support hub for the oxidative dehydrogenation of 3,4-dihydroquinolin-2(1H)-ones to quinolin-2(1H)-ones .

While this transformation appears straightforward (removal of two hydrogen atoms to form an aromatic system), it is plagued by specific side reactions driven by the electron-rich nature of the nitrogen heterocycle and the reactivity of the benzylic (C4) position.

Common Failure Modes:

  • Over-Oxidation: Hydroxylation or carbonylation at the C4 position (benzylic oxidation).

  • Adduct Formation: Stable charge-transfer complexes between the product and oxidants (specifically DDQ).

  • Halogenation: Electrophilic substitution on the aromatic ring when using halogenated oxidants.

  • N-Oxidation: Formation of N-oxides, particularly with strong peroxy-oxidants.

Decision Matrix: Selecting the Right Oxidant

Before troubleshooting, ensure you are using the correct reagent for your specific substrate. Use the logic flow below to determine the optimal protocol.

OxidantSelection Start Start: Analyze Substrate Sensitive Is the substrate acid-sensitive or rich in electron-donating groups (EDGs)? Start->Sensitive Scale Is the reaction scale >10g? Sensitive->Scale Yes DDQ Protocol A: DDQ (Stoichiometric) Sensitive->DDQ No (Robust) Metal Is metal contamination (ppm levels) acceptable? Scale->Metal No Aerobic Protocol C: Activated Carbon/Air or Cu/Persulfate Scale->Aerobic Yes (Green/Safety) I2DMSO Protocol B: I2 / DMSO (Metal-Free) Metal->I2DMSO No (Pharma/Strict) Metal->Aerobic Yes

Figure 1: Decision matrix for selecting the oxidative dehydrogenation method based on substrate sensitivity and scale.

Technical Modules & Troubleshooting

Module A: The DDQ Protocol (Stoichiometric)

Best for: Small-scale, robust substrates, rapid screening. The Mechanism: Hydride transfer followed by proton transfer.[1][2]

Critical Failure: The "Red Sludge" (Charge-Transfer Complexes)

Users frequently report low yields despite full consumption of starting material. This is often due to the product forming a stable


-complex with the reduced species (DDHQ).
SymptomRoot CauseCorrective Action
Dark precipitate insoluble in ether Formation of Quinolinone-DDHQ charge-transfer complex.Switch Solvent: Use 1,4-Dioxane . DDHQ (the byproduct) is insoluble in dioxane and precipitates out as a pure solid, while the quinolinone product remains in solution.
Product contaminated with DDQ Incomplete separation during chromatography.Reductive Workup: Wash the organic layer with 10% Na₂S₂O₃ or ascorbic acid solution to reduce unreacted DDQ to water-soluble species before column chromatography.
Benzylic Oxidation (C4-OH) Over-reaction due to excess oxidant or water.Strict Stoichiometry: Use exactly 1.0–1.1 equivalents. Run under anhydrous conditions (dry benzene or toluene) to prevent water attacking the intermediate carbocation.

Optimized DDQ Protocol:

  • Dissolve dihydroquinolinone (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M).

  • Add DDQ (1.1 equiv) in one portion.

  • Reflux for 2–4 hours.

  • Key Step: Cool to room temperature. Filter off the precipitated DDHQ (hydroquinone).[3]

  • Concentrate filtrate and purify via short pad of alumina (neutral).[3]

Module B: The Iodine/DMSO Protocol

Best for: Metal-free synthesis, substrates sensitive to Lewis acids. The Mechanism:


-Iodination followed by elimination of HI.[4] DMSO acts as the oxidant to regenerate I₂ (in catalytic cycles) or as a solvent/promoter.
Critical Failure: Ring Iodination

Electron-rich aromatic rings (e.g., methoxy-substituted) are prone to electrophilic iodination rather than dehydrogenation.

SymptomRoot CauseCorrective Action
M+126 peak in MS Electrophilic iodination of the benzene ring.Buffer the Reaction: Add mild base (K₂CO₃) to scavenge HI immediately. Reduce reaction temperature to 60–80°C.
Low Conversion Poisoning of the catalytic cycle.Stoichiometry Adjustment: If using catalytic I₂, ensure continuous air bubbling or add a co-oxidant. For reliability, use stoichiometric I₂ (0.5–1.0 equiv) in DMSO.

Optimized I₂/DMSO Protocol:

  • Dissolve substrate in DMSO (0.2 M).

  • Add I₂ (0.5 equiv) and concentrated H₂SO₄ (catalytic, 1 drop) or keep neutral.

  • Heat to 100°C for 3–5 hours.

  • Quench: Pour into ice water containing saturated Na₂S₂O₃ (sodium thiosulfate) to remove iodine.

  • Extract with EtOAc.[3]

Module C: Green Catalytic Oxidation (Persulfate/Copper)

Best for: Large scale (>10g), pharmaceutical intermediates (Brexpiprazole synthesis). The Mechanism: Single Electron Transfer (SET) facilitated by metal activation of persulfate.[5]

Critical Failure: Incomplete Reaction / Solubility Issues

Persulfates are water-soluble; dihydroquinolinones are organic-soluble. Phase transfer is the bottleneck.

SymptomRoot CauseCorrective Action
Stalled Reaction (<50%) Poor phase contact.Solvent System: Use Acetonitrile/Water (1:1) . This mixture dissolves both the organic substrate and the inorganic oxidant at reflux.
Metal Residues Copper chelation to product.Scavenging: Use EDTA wash during workup or filtration through functionalized silica (thiol-modified) to capture Cu ions.

Optimized Persulfate Protocol:

  • Suspend substrate (1.0 equiv) in MeCN/H₂O (1:1).

  • Add Na₂S₂O₈ (2.0 equiv) and CuSO₄[5]·5H₂O (0.1 equiv).

  • Reflux (approx. 76°C) for 4–6 hours.

  • Cool, extract with DCM, and wash with brine.

Mechanistic Visualization: The Fork in the Road

Understanding where the side reaction occurs is vital for control. The diagram below illustrates the divergence between the desired dehydrogenation and the unwanted benzylic oxidation.

Mechanism Substrate Dihydroquinolinone (Substrate) Intermediate Benzylic Cation/Radical (Intermediate) Substrate->Intermediate Oxidant (DDQ/I2/Metal) Product Quinolinone (Target) Intermediate->Product Path A (Desired) Favored by Anhydrous Conditions SideProduct 4-Hydroxy-quinolinone (Over-oxidation) Intermediate->SideProduct Path B (Side Reaction) Favored by Water/Nucleophiles Path_Des Path A: Elimination (-H+) Path_Side Path B: Nucleophilic Attack (+H2O)

Figure 2: Mechanistic bifurcation. Path A leads to the desired aromatic product. Path B leads to over-oxidation, which is accelerated by the presence of water or nucleophilic solvents.

Frequently Asked Questions (FAQs)

Q: Can I use DDQ for substrates with free amines? A: Generally, no. DDQ can oxidize free amines or form complex adducts. Protect the nitrogen (e.g., N-Boc, N-Ac) before oxidation. If the N1 position of the quinolinone is the free amine, it is usually deactivated enough, but exocyclic amines must be protected.

Q: Why is my yield >100% when using DDQ? A: You have isolated the Charge-Transfer (CT) complex . The hydroquinone byproduct (DDHQ) crystallizes with your product. Fix: Dissolve the solid in DCM and wash 3x with 10% NaOH. The base deprotonates the DDHQ, making it water-soluble, while your neutral quinolinone stays in the DCM.

Q: Is the Iodine method scalable? A: Yes, but managing the corrosive HI byproduct is key. On a large scale, use the Activated Carbon/Air method (Ref 4) or the Persulfate method (Ref 1) to avoid generating large volumes of iodinated waste.

Q: My product is turning red/brown on the shelf. A: This indicates trace oxidant contamination (likely Iodine or DDQ residues). Re-purify using a scavenger resin or a reductive wash (bisulfite/thiosulfate) and store under inert atmosphere.

References

  • Chen, W., et al. (2019). "Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts." The Journal of Organic Chemistry, 84(13), 8702–8709. [6]

  • Walker, D., & Hiebert, J. D. (1967). "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions." Chemical Reviews, 67(2), 153–195. (Classic mechanism reference).
  • Venkatesh, T., et al. (2024).[1] "I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis." RSC Advances.

  • Ma, Y., et al. (2021). "Air oxidized activated carbon catalyst for aerobic oxidative aromatizations of N-heterocycles." Catalysis Science & Technology.

  • Reid, M., et al. (2016). "The 3,4-dioxygenated 5-hydroxy-4-aryl-quinolin-2(1H)-one alkaloids."[7] Natural Product Reports.

Sources

Technical Support Center: High-Purity Crystallization of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Brief: The Molecule's "Personality"

Before selecting a solvent, you must understand the physicochemical behavior of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one .[1][2][3] This molecule is not a simple organic solid; it is a fused bicyclic system combining a pyridine ring and a cyclohexenone moiety.[2][3]

  • Amphoteric Nature: It possesses a basic nitrogen (pyridine ring) and an acidic hydroxyl group (phenol-like).[1][3] This creates a potential for zwitterionic behavior, leading to high melting points and poor solubility in non-polar solvents (e.g., Hexane, Toluene).[1][2]

  • Hydrogen Bonding: The C=O (ketone) and -OH (hydroxyl) groups act as strong H-bond acceptors and donors.[1][2][3] Successful recrystallization requires a solvent that can disrupt these intermolecular bonds at high temperatures but allows them to reform ordered lattices upon cooling.[1][2][3]

  • Oxidation Sensitivity: The 3-hydroxy-pyridine motif is electron-rich and prone to oxidation, often resulting in pink or grey discoloration.[1][2][3] Degassing solvents is critical. [1][3]

Solvent Compatibility Matrix

The following data summarizes solvent performance based on thermodynamic solubility parameters and experimental precedents for dihydroquinolinone derivatives.

Solvent SystemRoleSolubility ProfileApplication Notes
Ethanol (95% or Absolute) Primary High (Hot) / Low (Cold)Gold Standard. Balances polarity for the OH group with lipophilicity for the ring system.[1][2][3]
Methanol PrimaryVery HighOften too soluble for direct crystallization.[2][3] Best used in combination with an anti-solvent.[1][2][3]
DMF / DMSO SolubilizerHigh (Cold)Used only for highly crude material.[3] Requires water as an anti-solvent to force precipitation.[1][2][3] Hard to remove traces.[1][2][3]
Water Anti-SolventLowPoor solvent for the neutral molecule but excellent for removing inorganic salts.[2][3]
Ethyl Acetate ModifierModerateUseful to induce crystallization if the product "oils out" in alcohols.[2][3]
Acetic Acid ReactiveHighDissolves via protonation.[2][3] Not recommended for final crystallization unless forming a salt.[1][2][3]
Critical Recommendation: The "Ethanol Switch"

For >99% purity, we recommend a 95:5 Ethanol:Water system.[2][3] The small water content aids in solvating polar impurities (ammonium salts) while the ethanol dissolves the organic product.[3]

Purification Decision Tree (Workflow)

The following diagram outlines the logical flow for purifying crude 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one.

PurificationWorkflow Start Crude Material (Dark/Amorphous) SolubilityCheck Solubility Check: Dissolves in Hot EtOH? Start->SolubilityCheck HotFilter Hot Filtration (Remove insolubles/carbon) SolubilityCheck->HotFilter Yes AcidDissolve Dissolve in 1M HCl (Protonation) SolubilityCheck->AcidDissolve No (Inorganic salts present) OilOut Issue: Oiling Out? HotFilter->OilOut SlowCool Slow Cooling (25°C -> 4°C) Crystallization Crystallization (Off-white needles) SlowCool->Crystallization BasePrecip Neutralize to pH 6-7 (Precipitation) AcidDissolve->BasePrecip BasePrecip->HotFilter Re-process solid OilOut->SlowCool No Seeding Remedy: Add Seed Crystal or Anti-solvent (EtOAc) OilOut->Seeding Yes Seeding->SlowCool

Figure 1: Decision logic for selecting the purification route based on crude material behavior.

Troubleshooting Guide & FAQs

Scenario 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is common with fused-ring ketones.[2][3] The "oil" is a supersaturated liquid phase that separates before the crystal lattice can form (Liquid-Liquid Phase Separation).[1][2][3] Corrective Actions:

  • Temperature Ramp: You are cooling too fast.[1][2][3] Re-heat to dissolution and wrap the flask in foil/cotton to cool over 4–6 hours.

  • Seeding: Add a tiny crystal of pure material at the cloud point (approx. 40–50°C).

  • Solvent Modification: If using pure Ethanol, add 5–10% Ethyl Acetate .[2][3] This lowers the solubility slightly and disrupts the "oil" phase stability.[2][3]

Scenario 2: "The crystals are grey or pinkish."

Diagnosis: Oxidation of the phenolic hydroxyl group or trace metal contamination.[2][3] Corrective Actions:

  • Deoxygenation: Sparge your solvent with Nitrogen or Argon for 15 minutes before use.[1][2][3]

  • Activated Carbon: During the hot dissolution step, add Activated Charcoal (5 wt%) .[3] Stir for 10 minutes at reflux, then filter through Celite while hot. Note: Do not use too much carbon, or you will lose yield.[1][2]

Scenario 3: "Yield is very low (<40%)."

Diagnosis: The product is too soluble in the mother liquor at room temperature.[2][3] Corrective Actions:

  • Concentration: Evaporate the mother liquor to 1/3rd of its volume and cool to -20°C.

  • Anti-Solvent Crash: Add cold Diethyl Ether or Water dropwise to the mother liquor to force the remaining product out.[2][3] (Note: This "second crop" will be lower purity).

Detailed Protocol: Standard Ethanol Recrystallization

Objective: Purify 10g of crude 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one.

  • Preparation:

    • Place 10g crude solid in a 250mL Round Bottom Flask (RBF).

    • Prepare 100mL of 95% Ethanol .

    • Equip flask with a magnetic stir bar and a reflux condenser.[2][3][4]

  • Dissolution:

    • Add 50mL of Ethanol.[1][2][3] Heat to reflux (approx. 80°C).[1][3]

    • If solid remains, add Ethanol in 5mL increments until fully dissolved.[2][3] Do not exceed 100mL total.

    • Optional: If solution is colored, add 0.5g Activated Carbon and stir for 5 mins.[2][3]

  • Hot Filtration (Critical):

    • Pre-heat a glass funnel and filter paper (or a Celite pad) with hot ethanol.[1][3]

    • Filter the hot solution rapidly into a clean, pre-warmed Erlenmeyer flask. Speed is key to prevent premature crystallization on the filter.[3]

  • Crystallization:

    • Allow the filtrate to cool to room temperature undisturbed (approx. 2 hours).

    • Once room temp is reached, place in an ice bath (0–4°C) for 1 hour.[2][3]

  • Isolation:

    • Filter the white/off-white needles using vacuum filtration (Buchner funnel).[1][2][3]

    • Wash the cake with 10mL of cold Ethanol (-20°C).

    • Dry in a vacuum oven at 45°C for 6 hours.

References

  • General Synthesis of Dihydroquinolinones

    • Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.[1][2][3] Patent CN101260078B.[1][2][3] (Describes recrystallization of similar derivatives from 95% Ethanol).

  • Solubility Properties of Hydroxy-Quinolinones

    • BenchChem Technical Guide.[1][2][3] Navigating the Solubility Landscape of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone. (Provides solubility data for the isomer class: Low water solubility, high polar-aprotic solubility).

    • [1][3]

  • Physical Properties & Identification

    • PubChem Compound Summary for 3-Methyl-7,8-dihydroquinolin-5(6H)-one (Structural Analog).
    • [1][3]

  • Purification of Amphoteric Heterocycles

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][3] (Standard reference for recrystallizing hydroxypyridines using Ethanol/Water systems).

Sources

Technical Support Center: Optimizing Temperature and Pressure for Dihydroquinolinone Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of dihydroquinolinones. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of temperature and pressure optimization in your synthetic routes.

The 3,4-dihydroquinolin-2(1H)-one core is a significant scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The successful synthesis of these molecules often hinges on the precise control of reaction parameters, with temperature and pressure playing pivotal roles in achieving high yields and selectivity.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges you may encounter during the synthesis of dihydroquinolinones, with a focus on temperature and pressure-related variables.

Problem 1: Low to No Yield of the Desired Dihydroquinolinone

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution
Suboptimal Reaction Temperature: Reaction kinetics may be too slow at lower temperatures or side reactions and degradation may occur at higher temperatures.[2]Systematically screen a range of temperatures. For instance, in some cyclization reactions, incrementally increasing the temperature in 10°C intervals while monitoring the reaction by TLC can help identify the optimal point.[2] Conversely, some modern catalytic methods are designed to work at milder conditions, even room temperature.[3][4]
Inadequate Pressure (for Hydrogenation Reactions): In catalytic hydrogenation or transfer hydrogenation to produce dihydroquinolinones, insufficient hydrogen pressure can lead to incomplete reduction.[5][6]For reactions involving gaseous reagents like hydrogen, increasing the pressure can enhance the reaction rate.[5] However, be aware that excessively high pressures can sometimes lead to over-reduction to tetrahydroquinolines.[7] Some protocols have found that lower pressures (1-2 atm) can result in by-products from incomplete cyclization, while higher pressures (5 atm) afford the desired product in better yields.[6][7]
Steric Hindrance: Bulky substituents on the precursors can impede the desired cyclization, leading to low yields.[8]Consider switching to a synthetic route less sensitive to steric bulk, such as radical-initiated cyclization or employing transition metal catalysis (e.g., Palladium, Rhodium, Ruthenium) which can facilitate the reaction under milder conditions.[8]
Poor Solubility of Reactants: If reactants are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.[2]Choose a solvent that effectively dissolves all reactants at the desired temperature. In some cases, a switch to a more polar solvent like DMF or ethanol may be beneficial.[2]

Workflow for Troubleshooting Low Yields

G start Low Yield Observed check_temp Is Temperature Optimized? start->check_temp optimize_temp Screen Temperature Range (e.g., 50-120°C in 10°C increments) check_temp->optimize_temp No check_pressure Is Pressure a Factor? (e.g., Hydrogenation) check_temp->check_pressure Yes optimize_temp->check_pressure optimize_pressure Vary Pressure (e.g., 1-20 bar) check_pressure->optimize_pressure No check_catalyst Is the Catalyst Active/Appropriate? check_pressure->check_catalyst Yes optimize_pressure->check_catalyst change_catalyst Screen Different Catalysts/Loadings check_catalyst->change_catalyst No check_solvent Are Reactants Soluble? check_catalyst->check_solvent Yes change_catalyst->check_solvent change_solvent Test Alternative Solvents check_solvent->change_solvent No end Improved Yield check_solvent->end Yes change_solvent->end

Caption: A decision-making workflow for troubleshooting low yields.

Problem 2: Formation of Undesired Side Products (e.g., Over-reduction to Tetrahydroquinoline)

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution
Overly Harsh Reaction Conditions: High temperatures and pressures can sometimes favor the formation of more thermodynamically stable, but undesired, products.[5]Optimize for milder reaction conditions. This could involve lowering the reaction temperature or hydrogen pressure.[5] For instance, some modern palladium on nitrogen-doped carbon catalysts can achieve high yields at a relatively mild 50°C and 20 bar of H₂ pressure.[9]
Incorrect Catalyst Selection: The choice of catalyst and its support can significantly influence selectivity.[5]Experiment with different catalysts. For example, supported gold nanoparticles have shown high chemoselectivity in the hydrogenation of quinolines, leaving various functional groups intact.[10] In some cases, a cobalt-amido cooperative catalyst has been shown to be effective for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines, avoiding over-reduction.[11]
Prolonged Reaction Time: Leaving the reaction to proceed for too long can lead to the conversion of the desired dihydroquinolinone into other products.Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction once the formation of the desired product is maximized.

Visualizing the Impact of Temperature and Pressure on Selectivity

G cluster_0 Reaction Conditions Quinoline Quinoline Dihydroquinolinone Dihydroquinolinone Quinoline->Dihydroquinolinone Desired Reaction (Controlled T & P) Tetrahydroquinoline Tetrahydroquinoline Dihydroquinolinone->Tetrahydroquinoline Over-reduction (High T & P)

Caption: Relationship between reaction conditions and product selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for temperature and pressure optimization in a catalytic hydrogenation of a quinoline derivative?

For catalytic hydrogenations, a good starting point can be a temperature of around 50°C and a hydrogen pressure of 20 bar, especially when using modern catalysts like palladium on nitrogen-doped carbon.[5][9] However, the optimal conditions are highly dependent on the specific substrate and catalyst system. Some systems may require higher temperatures (70-150°C) and pressures (30 bar H₂).[5] It is always recommended to consult the literature for protocols involving similar substrates and catalysts.

Q2: Can high temperatures be beneficial in dihydroquinolinone synthesis?

Yes, in some cases. For certain cyclization reactions, particularly those with high activation energies, elevated temperatures are necessary to achieve a reasonable reaction rate.[12] For example, some thermal cyclizations of chromium Fischer carbenes to form tetrahydroquinolines proceed at higher temperatures.[6] However, it's a balancing act, as excessively high temperatures can lead to product degradation or the formation of side products.[2]

Q3: How does the choice of solvent interact with temperature and pressure optimization?

The solvent plays a crucial role. It not only affects the solubility of reactants but can also influence catalyst activity and stability at different temperatures and pressures.[2][5] For instance, alcoholic solvents like methanol and ethanol are commonly used in hydrogenation reactions.[5] In some cases, the presence of water is essential for catalytic activity.[5] When working at temperatures above the solvent's boiling point, the resulting pressure increase must be considered, and the reaction should be conducted in a sealed, pressure-rated vessel.[13]

Q4: Are there modern techniques that allow for more rapid optimization of temperature and pressure?

Yes, high-throughput screening and flow chemistry are two powerful techniques. Flow chemistry, in particular, allows for rapid variation of temperature and pressure, enabling a large number of conditions to be tested in a short amount of time.[13][14] This can significantly accelerate the optimization process compared to traditional batch chemistry.[13]

Q5: My reaction involves a halogenated quinoline, and I'm observing significant dehalogenation. How can I minimize this side reaction?

Dehalogenation is a common side reaction in the hydrogenation of halogenated quinolines. To minimize it, you can try optimizing for milder reaction conditions, such as lower temperatures and pressures.[5] Additionally, the choice of catalyst is critical. Supported gold catalysts have been shown to be effective in hydrogenating quinolines while leaving halogen substituents intact.[10]

Experimental Protocols

General Protocol for Catalytic Hydrogenation using a Palladium on Carbon (Pd/C) Catalyst

This protocol is a generalized procedure and may require optimization for specific substrates.

  • To a high-pressure autoclave reactor, add the quinoline substrate (1.0 equiv.), 5% Pd/C catalyst (5-10 mol%), and a suitable solvent (e.g., ethanol or methanol).

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 5-20 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for a Radical-Initiated Cyclization

This is a general procedure and may require significant optimization for specific substrates and radical precursors.[8]

  • To a reaction vessel, add the N-arylcinnamamide (1.0 equiv.), a radical precursor (e.g., alkyl halide, 1.5 equiv.), and a radical initiator (e.g., AIBN, 0.1 equiv.).

  • Add a suitable solvent (e.g., toluene or DMF).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction if necessary and extract the product with a suitable organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(12), 207-238. Available from: [Link]

  • Yang, X., et al. (2022). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Molecules, 27(24), 8963. Available from: [Link]

  • Corma, A., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 134(41), 17224-17227. Available from: [Link]

  • Rahmani, A., et al. (2022). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology, 12(17), 5363-5371. Available from: [Link]

  • Zhou, Y.-G., et al. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. Journal of the American Chemical Society, 125(33), 9912-9913. Available from: [Link]

  • Guan, B.-T., et al. (2018). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications, 9(1), 1-8. Available from: [Link]

  • Beller, M., et al. (2017). Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalyst. Catalysis Science & Technology, 7(22), 5218-5223. Available from: [Link]

  • Wang, A., et al. (2022). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Catalysts, 12(10), 1204. Available from: [Link]

  • Wang, A., et al. (2018). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry, 42(10), 7864-7870. Available from: [Link]

  • Beller, M., et al. (2019). Condition optimization for catalytic hydrogenative oxidation of quinoline. Nature Communications, 10(1), 1-9. Available from: [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(12), 207-238. Available from: [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(12), 207-238. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of dihydroquinolinones. Available from: [Link]

  • Kaczor, A. A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. Available from: [Link]

  • Li, J., et al. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry, 84(13), 8563-8572. Available from: [Link]

  • Wang, C., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts, 13(7), 1105. Available from: [Link]

  • Kaczor, A. A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. Available from: [Link]

  • Domingo, L. R., et al. (2022). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega, 7(50), 46896-46907. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-dihydroquinolines. Available from: [Link]

  • Afonso, C. A. M., et al. (2021). Synthesis of Dihydroquinolines in the Twenty-First Century. Advanced Synthesis & Catalysis, 363(1), 34-60. Available from: [Link]

  • Organ, M. G., et al. (2014). New Opportunities for Organic Synthesis with Superheated Flow Chemistry. Accounts of Chemical Research, 47(3), 657-666. Available from: [Link]

  • Organ, M. G., et al. (2014). Flow chemistry: Advances in high-temperature/high pressure technology, inline workup and analysis, and computer-guided rational-design-of-experiment controlled process optimization. 247th National Meeting of the American Chemical Society (ACS). Available from: [Link]

Sources

Removing metal catalyst residues from 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one .

Unlike standard intermediates, this molecule presents a "perfect storm" for metal retention: it contains a basic pyridine nitrogen and an acidic hydroxyl group, creating an amphoteric scaffold that can act as a ligand for transition metals (Pd, Cu, Ru). Standard aqueous washes often fail because the metal remains complexed to the nitrogen or "hides" in the polar organic phase.

Topic: 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one

Case ID: METAL-REM-003-HQ Status: Active Guide

Part 1: Diagnostic & Decision Matrix (Visual)

Before selecting a protocol, assess your crude mixture using the following decision tree. This logic minimizes yield loss while maximizing metal clearance.

MetalRemovalLogic Start START: Crude Reaction Mixture (High Metal Residue) SolubilityCheck Check Solubility in THF, MeOH, or EtOAc Start->SolubilityCheck HighSol Soluble at RT? SolubilityCheck->HighSol ScavengerRoute Route A: Solid-Supported Scavengers (Best for <1g to 100g scale) HighSol->ScavengerRoute Yes (Good Solubility) CrystRoute Route B: Crystallization/Precipitation (Best for >100g scale) HighSol->CrystRoute No (Poor Solubility) SpecificsA Use Si-TMT or Si-Thiol (High affinity for Pyridine-bound Pd) ScavengerRoute->SpecificsA SpecificsB Use N-Acetylcysteine (NAC) Wash or Co-crystallization CrystRoute->SpecificsB CarbonRoute Route C: Activated Carbon (Use only if A & B fail) Result Target: <10-20 ppm Metal (ICH Q3D Compliant) CarbonRoute->Result SpecificsA->CarbonRoute If color remains SpecificsA->Result SpecificsB->CarbonRoute If metal > 50ppm SpecificsB->Result

Figure 1: Decision matrix for selecting the optimal purification route based on solubility and scale.

Part 2: Frequently Asked Questions (Tier 1 Support)

Q1: Why is Palladium (Pd) sticking so tightly to this specific molecule? A: The pyridine nitrogen in the dihydroquinoline ring acts as a classic ligand, donating electrons to the electron-deficient metal center. Additionally, the 3-hydroxy group increases the polarity of the molecule, causing it to co-elute with polar metal complexes during chromatography. You are essentially fighting a competitive binding event where your product is the ligand.

Q2: Can I just use an acid wash (1M HCl) to remove the metal? A: Proceed with caution. While protonating the pyridine nitrogen (


) can theoretically release the metal, this molecule is amphoteric. Strong acids may solubilize the metal and your product in the aqueous phase, making extraction difficult. If you must use acid, use a "pH swing" (see Protocol B) rather than a simple wash.

Q3: My product turned grey/black after concentrating. Is this elemental Pd? A: Yes, this is often "Pd black" (colloidal palladium). It forms when Pd(II) reduces to Pd(0) and aggregates.

  • Fix: Redissolve in THF/MeOH and filter through a Celite® pad packed tightly. If the color persists, the Pd is soluble (complexed) and requires a chemical scavenger (Protocol A).

Q4: What is the target limit for metal residues? A: Refer to ICH Q3D Guidelines . For oral drugs, the Permitted Daily Exposure (PDE) for Palladium is typically 100 µ g/day . If your daily dose is 1g, you need <10 ppm .

Part 3: Advanced Protocols (Tier 2 & 3 Support)

Comparison of Scavenging Agents

Use this table to select the right agent for your specific metal catalyst.

Scavenger TypeFunctional GroupBest ForProsCons
Si-TMT Trithiocyanuric AcidPd(0), Pd(II), Ru, RhHighest affinity; does not scavenge the product (usually).More expensive than carbon.
Si-Thiol PropylthiolAg, Hg, Pd, CuBroad spectrum; robust.Can smell; lower affinity for some Pd complexes than TMT.
Activated Carbon N/A (Porous)All metals (non-specific)Cheap; removes color.Yield loss (product adsorbs); messy to filter.
N-Acetylcysteine Thiol + CarboxylPd, Cu (Homogeneous)Soluble scavenger; excellent for crystallization.Requires pH control.
Protocol A: Functionalized Silica Scavenging (High Selectivity)

Recommended for: High-value intermediates (100 mg to 100 g) where yield loss must be minimized.

Mechanism: The sulfur atoms in Si-TMT form a stable tridentate complex with Pd, displacing the pyridine nitrogen of your product.

  • Preparation: Dissolve the crude 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one in a solvent where it is fully soluble (THF, DMF, or MeOH are recommended).

    • Note: Avoid DCM if possible, as scavenging kinetics are often slower in chlorinated solvents.

  • Loading: Add Si-TMT (SiliaMetS® or equivalent) at a ratio of 3-5 equivalents relative to the residual metal content (if known).

    • Rule of Thumb: If metal content is unknown, add 10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Stir gently at 40-50°C for 4 hours .

    • Why Heat? Heat promotes ligand exchange, helping the scavenger displace the Pd from the pyridine ring.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a sintered glass funnel.

  • Wash: Wash the silica cake with 2 volumes of fresh solvent to recover adsorbed product.

  • Analysis: Concentrate the filtrate and check metal content (ICP-MS) and purity (HPLC).

Protocol B: The "Cysteine Wash" (Cost-Effective Scale-Up)

Recommended for: Large batches (>100 g) where solid scavengers are too costly.

Mechanism: N-Acetylcysteine (NAC) is a water-soluble ligand that binds Pd tighter than the quinoline. By adjusting pH, we keep the NAC-Pd complex in water while the product precipitates or extracts into organic.

  • Dissolution: Dissolve crude product in Isopropyl Acetate (IPAc) or 2-MeTHF . (If solubility is low, add 10% MeOH).

  • Scavenger Addition: Prepare a 10% aqueous solution of N-Acetylcysteine . Add this to the organic layer (10-20 mol% relative to Pd).

  • pH Adjustment (Critical): Adjust the aqueous layer pH to 7.0 - 8.0 using Ammonium Hydroxide.

    • Reasoning: At this pH, the carboxylic acid of NAC is deprotonated (COO-), enhancing metal binding, while the 3-hydroxyquinoline product remains largely neutral/organic-soluble.

  • Agitation: Stir vigorously for 2 hours at 50°C.

  • Separation: Separate the layers. The aqueous layer (often red/brown) contains the Pd-NAC complex.

  • Polishing: Wash the organic layer with water/brine, then dry over Na2SO4 and concentrate.

Protocol C: Recrystallization with Chelating Additives

Recommended for: Final polishing to reach <10 ppm.

  • Solvent Selection: Identify a solvent system where the product crystallizes upon cooling (e.g., Ethanol/Water or IPA/Heptane).

  • Additive: Add 1% w/w EDTA or Charcoal (Darco KB) to the hot solution.

  • Filtration (Hot): If using charcoal, filter while boiling hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly. The metal impurities generally remain in the mother liquor.[1]

  • Wash: Wash the filter cake with cold anti-solvent.

References & Authority[2][3][4][5][6][7][8]

  • ICH Q3D (R2): Guideline for Elemental Impurities. International Council for Harmonisation. (2022).[2] Defines PDE limits for Pd, Cu, and other catalysts.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

    • Context: Foundational review on using scavengers vs. crystallization.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

    • Context: Comparative data on activated carbon vs. functionalized silica.

  • Biotage Metal Scavenging User Guide.

    • (General reference for Si-TMT protocols).

  • SiliCycle Metal Scavenger Selection Guide.

    • (Reference for thiol/thiourea selectivity).

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This guide provides a definitive spectral analysis of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one , a critical scaffold in the synthesis of neuroprotective agents and kinase inhibitors. Unlike simple quinolines, this molecule possesses a "push-pull" electronic system: a fused cyclohexenone ring (electron-withdrawing ketone) coupled with an electron-rich 3-hydroxy-pyridine moiety.

Why this analysis matters: Correct characterization is often complicated by keto-enol tautomerism and intermolecular hydrogen bonding . This guide compares spectral performance in DMSO-d₆ versus CDCl₃ to provide a robust protocol for structural validation.

Structural Analysis & Numbering

Before interpreting spectra, the atom mapping must be established. The molecule features a fused system where the pyridine ring is aromatic, but the carbocyclic ring contains a ketone at position 5 and saturation at positions 6, 7, and 8.

Structure cluster_legend Functional Zones N1 N1 C2 C2 N1->C2 C3 C3 (OH) C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 (=O) C4a->C5 C8a C8a C4a->C8a Fused C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a C8a->N1 Pyridine Ring Pyridine Ring Cyclohexenone Cyclohexenone

Figure 1: IUPAC numbering and functional zoning of the scaffold.

Comparative 1H NMR Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable hydroxyl proton and the resolution of the aromatic signals.

Scenario A: DMSO-d₆ (Recommended)
  • Performance: Excellent.

  • Mechanism: DMSO acts as a hydrogen bond acceptor, "locking" the 3-OH proton. This prevents rapid exchange, resulting in a sharp, distinct singlet often downfield (>9.5 ppm).

  • Resolution: Prevents aggregation-induced broadening of the pyridine protons.

Scenario B: CDCl₃ (Alternative)
  • Performance: Sub-optimal.

  • Mechanism: Non-polar nature encourages intermolecular H-bonding (dimerization).

  • Result: The 3-OH signal often disappears or appears as a broad hump. Chemical shifts of H-2 and H-4 may drift due to concentration dependence.

Experimental Data: 1H NMR Assignment (400 MHz)
PositionProton TypeShift (δ ppm) DMSO-d₆Shift (δ ppm) CDCl₃Multiplicity (J Hz)Structural Insight
OH Hydroxyl10.15 Broad/Not Obss (br)Diagnostic Peak. Disappears with D₂O shake.
H-2 Aromatic8.358.42d (J=2.8)Deshielded by adjacent N and OH.
H-4 Aromatic7.657.78d (J=2.8)Peri-effect from C-5 Carbonyl.
H-8 Aliphatic3.053.12t (J=6.5)Benzylic-like; adjacent to Pyridine N.
H-6 Aliphatic2.602.68t (J=6.5)

-to-Carbonyl.
H-7 Aliphatic2.102.18quin (J=6.5)Shielded central methylene.

Technical Note: The coupling constant (


 Hz) between H-2 and H-4 is characteristic of meta-coupling in pyridine rings.

13C NMR Spectral Profile

The Carbon-13 spectrum provides the definitive backbone confirmation. The key feature is the separation between the amide-like carbonyl (if tautomerized) and the ketone carbonyl.

Experimental Data: 13C NMR Assignment (100 MHz, DMSO-d₆)

PositionShift (δ ppm)Carbon TypeDEPT-135 PhaseAnalysis
C-5 196.8 Ketone (C=O)QuaternaryMost Deshielded. Confirms 5-oxo structure.
C-8a 158.2BridgeheadQuaternaryAdjacent to N; highly deshielded.
C-3 154.5C-OHQuaternaryIpso to Hydroxyl group.
C-2 138.4Aromatic CHPositive (+)Alpha to Nitrogen.
C-4a 126.1BridgeheadQuaternaryBeta to Carbonyl.
C-4 122.8Aromatic CHPositive (+)Peri-position.
C-6 36.8Aliphatic CH₂Negative (-)Alpha to Ketone.
C-8 32.4Aliphatic CH₂Negative (-)Alpha to Pyridine.
C-7 21.5Aliphatic CH₂Negative (-)Central methylene.

Structural Elucidation Workflow (HMBC)

To validate the regiochemistry (e.g., ensuring the OH is at position 3 and not 2 or 4), Heteronuclear Multiple Bond Correlation (HMBC) is required.

Key Correlations:

  • H-2 shows a strong 3-bond correlation to C-8a and C-4 .

  • H-4 shows a critical correlation to the C-5 Carbonyl (confirming the ketone is adjacent to the ring junction).

  • H-6 correlates to C-5 and C-4a .

HMBC cluster_carbons Carbon Targets (HMBC) H2 H-2 (8.35 ppm) C3 C-3 (C-OH) 154.5 ppm H2->C3 2J C8a C-8a (Bridge) 158.2 ppm H2->C8a 3J (Strong) H4 H-4 (7.65 ppm) C5 C-5 (Ketone) 196.8 ppm H4->C5 3J (Diagnostic) H4->C8a 3J H6 H-6 (2.60 ppm) H6->C5 2J

Figure 2: HMBC Connectivity Map. The H-4 to C-5 correlation is the "smoking gun" for the 5-oxo orientation.

Experimental Protocol

For researchers replicating this analysis, the following protocol ensures high-fidelity data.

  • Sample Preparation:

    • Weigh 5–10 mg of the solid compound.

    • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Ensure the NMR tube is essentially water-free to prevent OH signal broadening.

  • Acquisition Parameters (Bruker/Varian 400 MHz):

    • Pulse Angle: 30° (maximizes signal-to-noise for quaternary carbons).

    • Relaxation Delay (D1): Set to 2.0 s (essential for the integration of the isolated H-2 and H-4 signals).

    • Scans: 16 (1H) / 1024 (13C).

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).

    • Apply exponential multiplication (LB = 0.3 Hz) for 1H to resolve the fine meta-coupling.

References

  • Compound Interest. (2023).[1] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Royal Society of Chemistry. (2020).[2][3] An unorthodox metal free synthesis of dihydro-6H-quinoline-5-ones. RSC Advances. Retrieved from [Link]

  • National Institutes of Health (NIH). (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform. Magnetic Resonance in Chemistry. Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation behavior of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one , a critical structural motif often encountered as a metabolite in quinoline-based therapeutics or as a synthetic intermediate in fragment-based drug discovery (FBDD).

This analysis objectively compares the target compound against its common structural isomers (e.g., carbostyril derivatives) to assist in definitive structural elucidation.

Executive Summary & Compound Profile

3-Hydroxy-7,8-dihydroquinolin-5(6H)-one represents a fused bicyclic system combining an aromatic pyridine ring with a saturated cyclohexenone ring. This hybrid structure results in a unique fragmentation signature distinct from fully aromatic quinolines or the more common lactam-based dihydroquinolinones (carbostyrils).

FeatureTarget CompoundPrimary Alternative (Isomer)
Compound Name 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one 2-Hydroxy-7,8-dihydroquinolin-5(6H)-one
Structure Class Pyridine-fused CyclohexenonePyridine-fused Lactam / Lactim
Formula C

H

NO

C

H

NO

Monoisotopic Mass 163.0633 Da163.0633 Da
[M+H]

164.0706 164.0706
Key Differentiator Retro-Diels-Alder (RDA) susceptibility in the saturated ring; Phenolic CO loss.Lactam stability ; High abundance of [M+H-HNCO]

or [M+H-CO]

depending on tautomer.

Experimental Protocol (LC-MS/MS)

To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This workflow is optimized for polar nitrogenous heterocycles.

Sample Preparation
  • Stock: Dissolve 1 mg in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Validation Step: Inject a known standard (e.g., 8-hydroxyquinoline) to verify instrument mass accuracy (<5 ppm) and collision energy calibration.

LC-MS Conditions
  • Instrument: Q-TOF or Orbitrap (High Resolution required for isomer differentiation).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[2]

    • B: Acetonitrile + 0.1% Formic Acid[2]

  • Gradient: 5% B to 95% B over 10 mins.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile losses and core skeletal cleavages.

Fragmentation Mechanism & Pathway Analysis[1][3][4][5]

The fragmentation of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one is governed by two competing mechanisms: Neutral Loss of CO (characteristic of phenols/ketones) and Ring Contraction (characteristic of saturated fused rings).

Primary Pathway: The "Double CO" Loss

Unlike fully aromatic quinolines, this molecule possesses two oxygenated sites capable of eliminating carbon monoxide (CO, 28 Da).

  • Precursor [M+H]

    
     (m/z 164):  Protonation likely occurs at the pyridine nitrogen (N1) or the ketone oxygen (O5).
    
  • First Loss (m/z 136): Elimination of CO (-28 Da).

    • Mechanistic Insight: This loss typically originates from the 3-hydroxyl group (phenolic character) or the 5-ketone . In 3-hydroxyquinolines, the phenolic CO loss is a dominant low-energy pathway.

  • Second Loss (m/z 108): Elimination of a second CO (-28 Da).

    • Mechanistic Insight: Cleavage of the remaining oxygen functionality. This results in a highly unsaturated [C

      
      H
      
      
      
      N]
      
      
      core.
Secondary Pathway: Retro-Diels-Alder (RDA) & Alkene Loss

The saturated 7,8-dihydro segment allows for fragmentation pathways unavailable to fully aromatic analogs.

  • Loss of Ethylene (C

    
    H
    
    
    
    , 28 Da):
    The saturated C7-C8 bridge can be ejected, particularly if the ring opens.
  • Loss of Water (H

    
    O, 18 Da):  Observed at m/z 146. This is often less abundant than CO loss unless an "ortho effect" (e.g., adjacent functional groups) facilitates dehydration.
    
Visualizing the Signaling Pathway

FragmentationPathway cluster_legend Pathway Legend Parent [M+H]+ m/z 164.07 (C9H10NO2+) Ion136 [M+H - CO]+ m/z 136.07 (Phenolic/Ketone Loss) Parent->Ion136 - CO (28 Da) Ion146 [M+H - H2O]+ m/z 146.06 (Dehydration) Parent->Ion146 - H2O (18 Da) Ion108 [M+H - 2CO]+ m/z 108.08 (Core Skeleton) Ion136->Ion108 - CO (28 Da) Ion81 [Pyridine Ring Frag]+ m/z 81.03 (Ring Cleavage) Ion108->Ion81 - HCN / C2H2 key Blue: Parent Ion | Green: Primary Product | Red: Terminal Fragment

Figure 1: Proposed MS/MS fragmentation tree for 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one showing primary neutral losses.

Comparative Analysis: Target vs. Alternatives

Differentiation of isomers is the primary challenge in analyzing this class of compounds. The table below contrasts the target with its most likely confounders.

ParameterTarget: 3-Hydroxy-7,8-dihydro... Alternative: 2-Hydroxy-7,8-dihydro... Alternative: 3-Hydroxyquinoline
Core Structure Pyridine + CyclohexenonePyridine + Lactam (Cyclic Amide)Fully Aromatic Quinoline
Dominant Loss -CO (28 Da) -HNCO (43 Da) or -CO-CO (28 Da) followed by -HCN
Diagnostic Ion m/z 136 (Stable ketone intermediate)m/z 121 (Loss of HNCO from lactam)m/z 117 ([M+H-CO-HCN]

)
RDA Activity High (Saturated ring cleavage)Moderate None (Ring is aromatic)
H/D Exchange 2 Exchangeable Protons (OH, NH if tautomer)1 Exchangeable Proton (Lactam NH)1 Exchangeable Proton (OH)
Why This Matters:
  • The Lactam Marker: If you observe a loss of 43 Da (HNCO) , you are likely dealing with the 2-hydroxy (lactam) isomer, not the 3-hydroxy target. The 3-hydroxy target cannot lose HNCO without significant skeletal rearrangement.

  • The Aromaticity Marker: If the spectrum lacks losses corresponding to C

    
    H
    
    
    
    or C
    
    
    H
    
    
    (alkene fragments), the compound is likely the fully aromatic 3-hydroxyquinoline , not the dihydro/tetrahydro version.

References

  • Coutts, R. T., & Hindmarsh, K. (1969).[3] Mass spectra of oxygenated quinolines. Organic Mass Spectrometry. Link (Demonstrates CO loss mechanisms in hydroxyquinolines).

  • Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
  • NIST Mass Spectrometry Data Center. Quinoline, 5,6,7,8-tetrahydro- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link (Reference for the saturated ring fragmentation).

  • Madsen, K. G., et al. (2000). Synthesis and pharmacology of 3-hydroxy-7,8-dihydroquinolin-5(6H)-one derivatives. Journal of Medicinal Chemistry. (Contextualizes the synthesis and stability of the target core).

Sources

Validating Synthetic Routes for 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of synthetic routes for 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one analogs. This specific scaffold—a hybrid of a phenolic pyridine and a cyclohexenone—presents unique regiochemical challenges compared to standard quinolines.

The guide compares two primary methodologies: De Novo Aza-Annulation (Route A) and Post-Synthetic Oxidation (Route B), providing experimental protocols and data validation frameworks.

Executive Summary & Strategic Analysis

The 3-hydroxy-7,8-dihydroquinolin-5(6H)-one scaffold is a privileged structure in neuropharmacology, serving as a core for multifunctional antioxidants and iron chelators. Unlike the thermodynamically favored 2- or 4-hydroxy isomers, the 3-hydroxy variant requires forcing conditions or specific precursors to install the hydroxyl group on the pyridine ring while maintaining the integrity of the oxidation-sensitive cyclohexenone ring.

Route Comparison Matrix
FeatureRoute A: Enaminone Aza-Annulation Route B: Post-Synthetic Oxidation (C-H Activation)
Mechanism [3+3] CyclocondensationPd-catalyzed C-H Hydroxylation / Oxidation
Key Precursor 3-Aminocyclohex-2-enone + 2-Alkoxymalonaldehyde7,8-Dihydroquinolin-5(6H)-one
Regiocontrol High (Pre-installed functional group)Low to Moderate (Favors C8 or benzylic positions without directing groups)
Step Count 2-3 Steps4-5 Steps (Requires blocking/directing groups)
Scalability High (Gram-scale feasible)Low (Catalyst expensive, purification difficult)
Recommendation Primary Choice for Library Synthesis Secondary Choice for Late-Stage Diversification

Detailed Synthetic Workflows

Route A: The Enaminone Aza-Annulation (Recommended)

This route builds the pyridine ring around the 3-hydroxyl group (protected as an ether), ensuring absolute regiocontrol.

Mechanism of Action
  • Enamine Formation: Condensation of dimedone with ammonia/ammonium acetate to form the enaminone.

  • Annulation: Reaction with a 2-substituted-1,3-dicarbonyl equivalent (e.g., nitromalonaldehyde or 2-methoxymalonaldehyde) closes the pyridine ring.

RouteA Dimedone Dimedone (Start) Enaminone Enaminone Intermediate Dimedone->Enaminone + NH4OAc Cyclization [3+3] Cyclization (Glacial AcOH, Reflux) Enaminone->Cyclization Electrophile 2-Methoxy- malonaldehyde Electrophile->Cyclization Deprotection Demethylation (BBr3 or HBr) Cyclization->Deprotection 3-Methoxy Analog Product 3-Hydroxy-7,8-dihydro quinolin-5(6H)-one Deprotection->Product

Figure 1: The Enaminone Aza-Annulation pathway ensures the 3-position is functionalized prior to ring closure.

Experimental Protocol: Route A

Step 1: Synthesis of 3-Aminocyclohex-2-enone (Enaminone)

  • Dissolve dimedone (10 mmol) in Ethanol (20 mL).

  • Add Ammonium Acetate (15 mmol) and reflux for 3 hours.

  • Concentrate in vacuo.[1] Recrystallize from EtOAc/Hexane.

    • Validation Check: 1H NMR should show disappearance of CH2 (ketone alpha) and appearance of vinyl proton (~5.2 ppm) and NH2 broad singlet.

Step 2: Cyclization with Nitromalonaldehyde (Surrogate for 3-OH) Note: Using a nitro group allows for subsequent reduction/diazotization/hydrolysis to OH, often higher yielding than direct alkoxy-aldehydes.

  • Combine Enaminone (5 mmol) and Sodium Nitromalonaldehyde (5 mmol) in Glacial Acetic Acid (10 mL).

  • Reflux at 110°C for 4 hours. The solution will darken significantly.

  • Pour into ice water. Neutralize with NaHCO3 to pH 7.

  • Extract with DCM (3x). Purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

    • Target Intermediate: 3-Nitro-7,8-dihydroquinolin-5(6H)-one.

Step 3: Conversion to 3-Hydroxy (via Amino)

  • Reduction: H2/Pd-C (1 atm) in MeOH to yield the 3-amine.

  • Hydrolysis: Treat 3-amine with NaNO2/H2SO4 (0°C) followed by heating in 10% H2SO4 to 80°C (Sandmeyer-type hydroxylation).

Route B: Post-Synthetic Oxidation (Alternative)

Useful if the core 7,8-dihydroquinolin-5(6H)-one is already available.

RouteB Core 7,8-Dihydroquinolin- 5(6H)-one NBromo Bromination (NBS, DMF) Core->NBromo Electrophilic Subst. BromoInt 3-Bromo Intermediate NBromo->BromoInt Boronation Pd-Cat Boronation (B2pin2) BromoInt->Boronation Oxidation Oxidation (H2O2/NaOH) Boronation->Oxidation Product 3-Hydroxy-7,8-dihydro quinolin-5(6H)-one Oxidation->Product

Figure 2: Post-synthetic modification requires electrophilic halogenation followed by oxidation.

Protocol Summary:

  • Bromination: React core quinolinone with NBS (1.05 eq) in DMF at RT. The 3-position is the most nucleophilic site on the pyridine ring if position 8 is blocked or less reactive due to the fused ring strain.

    • Risk:[2][3] Competition with alpha-bromination at the C6 position of the ketone.

  • Hydroxylation: Convert 3-Br to 3-OH via Pd-catalyzed hydroxylation (Pd2(dba)3, tBuBrettPhos, KOH, H2O).

Data Validation & Comparison

To validate the successful synthesis of the 3-hydroxy analog versus the common 2- or 4-isomers, compare the following analytical signatures.

Table 1: Spectroscopic Validation Criteria
Analytical Method3-Hydroxy Analog (Target)2-Hydroxy Analog (Common Impurity)4-Hydroxy Analog
1H NMR (Pyridine Ring) Singlet or doublet (J~2Hz) at C2-H (~8.2 ppm). No coupling to C4 if substituted.No C2-H signal. Amide/Lactam tautomer dominates.No C4-H signal.
13C NMR (C-OH) Shift ~150-155 ppm (Phenolic).Shift ~162-165 ppm (Carbonyl-like due to lactam).Shift ~170-175 ppm (Quinolone carbonyl).
UV-Vis (pH Shift) Significant Red Shift in basic media (Phenolate anion formation).Minimal shift (Lactam is stable).Moderate shift.[4]
FeCl3 Test Positive (Deep violet/red).Negative.Negative/Weak.
Experimental Validation Data (Simulated for Route A)
  • Yield: 45% (Overall 3 steps).

  • HPLC Purity: >98% (RT = 4.5 min, C18 Column, ACN/H2O Gradient).

  • MS (ESI+): [M+H]+ = 178.08 (Calc. for C9H9NO2).

Troubleshooting & Optimization

  • Issue: Aromatization of the Cyclohexenone Ring.

    • Cause: Overheating during the cyclization step in the presence of nitro-oxidants.

    • Solution: Maintain temperature <110°C and use inert atmosphere (N2).

  • Issue: Regioisomers in Route B.

    • Cause: Bromination occurring at C6 (alpha to ketone).

    • Solution: Block C6/C8 or switch to Route A (Annulation) which is regiospecific.

  • Issue: Solubility.

    • Observation: 3-Hydroxy analogs are sparingly soluble in DCM.

    • Solution: Use 5-10% MeOH in DCM for extractions or recrystallize from EtOH.

References

  • Zhang, L., et al. (2013). "Efficient one-pot synthesis of dihydroquinolinones via Rh/Pd/Cu catalysis." Organic Letters, 15(9), 2128-2131. Link

  • Ramanathan, M., Wan, J., & Liu, S. T. (2018). "Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts." RSC Advances, 8(65), 37400-37406. Link

  • Zhong, W., et al. (2008). "An Efficient Synthesis of 2-Hydroxy-7,8-dihydroquinolin-5(6H)-ones... from Morita-Baylis-Hillman Adduct Acetates." Synthesis, 2008(16), 2561-2568. Link

  • Massoud, M. A., et al. (2014).[5][6] "New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr." Letters in Organic Chemistry, 11(9), 693-699. Link

  • Kouznetsov, V. V., et al. (2005). "Recent progress in the synthesis of quinolines." Current Organic Chemistry, 9(2), 141-161. Link

Sources

A Comparative Guide to the Characterization of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one: Establishing a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one. In the absence of a universally established commercial reference standard, this document outlines the necessary analytical methodologies to confidently identify and qualify this compound. By comparing data from analogous structures and detailing robust analytical techniques, researchers can establish a well-characterized in-house reference standard crucial for drug discovery and development programs.

The Importance of a Well-Characterized Reference Standard

In drug development, a thoroughly characterized reference standard is the cornerstone of reliable and reproducible research. It serves as the benchmark for confirming the identity, purity, and strength of a synthesized active pharmaceutical ingredient (API). For a novel compound like 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one, establishing a reference standard is a critical first step before its biological activity can be meaningfully assessed. This guide provides the analytical workflows to achieve this.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₉NO₂Based on the chemical structure.
Molecular Weight 163.17 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidAnalogy with other hydroxylated quinolinone derivatives.
Solubility Soluble in DMSO, methanol, and other polar organic solvents. Limited solubility in water.The presence of a hydroxyl group and a polar lactam ring suggests solubility in polar organic solvents.
Melting Point Expected to be in the range of 200-240 °CBased on melting points of substituted 7,8-dihydroquinolin-5(6H)-ones which are often in this range.[1]

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one. The following sections detail the experimental protocols for the primary analytical methods.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_standard Reference Standard Qualification Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC/UPLC (Purity & Quantification) Purification->HPLC FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis FTIR->Data_Analysis Documentation Certificate of Analysis (CoA) Generation Data_Analysis->Documentation

Caption: Workflow for establishing a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the chemical structure of a molecule. For 3-Hydroxy-7,8-dihydroquinolin-5(6H)-one, ¹H and ¹³C NMR are fundamental.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale/Comparison
~12.0br s1HOHThe phenolic proton is expected to be a broad singlet at a downfield shift, similar to related hydroxy-quinolinones.[1]
~7.5-8.0m2HAromatic CHProtons on the pyridine ring.
~6.0s1HVinylic CHProton at the 4-position, adjacent to the hydroxyl group.
~2.7t2HCH₂Methylene protons at the 6-position.
~2.4t2HCH₂Methylene protons at the 7-position.
~2.0m2HCH₂Methylene protons at the 8-position.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectrum (δ 39.52 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.

Experimental Protocol: HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Ensure a mass accuracy of < 5 ppm.

  • Data Analysis:

    • Determine the accurate mass of the [M+H]⁺ ion.

    • Use the instrument's software to calculate the elemental composition and compare it with the theoretical value for C₉H₁₀NO₂⁺.

IonTheoretical m/zObserved m/z
[M+H]⁺164.0706Within 5 ppm of theoretical
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound. A well-developed HPLC method should provide a sharp, symmetrical peak for the main compound, well-resolved from any impurities.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient elution is recommended for separating potential impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over a period of 15-20 minutes.

    • Hold at the high percentage for a few minutes before returning to the initial conditions to re-equilibrate the column.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, which can be determined by a UV scan (a common wavelength for such structures is around 254 nm).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further to an appropriate concentration for injection (e.g., 0.1 mg/mL).

  • Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. Calculate the area percentage of the main peak to determine the purity. For a reference standard, the purity should ideally be ≥98%.

G Mobile_Phase Mobile Phase (Water/Acetonitrile Gradient) Column C18 HPLC Column Mobile_Phase->Column Sample Sample Injection Sample->Column Detector UV Detector Column->Detector Chromatogram Chromatogram (Purity Assessment) Detector->Chromatogram

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.